Protorubradirin
Beschreibung
Eigenschaften
Molekularformel |
C48H46N4O20 |
|---|---|
Molekulargewicht |
998.9 g/mol |
IUPAC-Name |
[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate |
InChI |
InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11- |
InChI-Schlüssel |
GBZJIWQNTNUYGZ-BOPFTXTBSA-N |
Isomerische SMILES |
CC1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C |
Kanonische SMILES |
CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Protorubradirin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces achromogenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protorubradirin, a C-nitroso-sugar-containing antibiotic, is the authentic secondary metabolite produced by the bacterium Streptomyces achromogenes var. rubradiris. It is a light- and air-sensitive precursor to the more commonly known compound, rubradirin, which is its photo-oxidation product.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, consolidating the available scientific knowledge to support further research and development. The document outlines generalized protocols for the fermentation of S. achromogenes and the subsequent extraction and purification of this compound, with a critical emphasis on the compound's instability. While specific quantitative data and detailed spectroscopic analyses for this compound are not extensively available in the public domain, this guide presents the known information and provides a framework for its systematic study.
Introduction
The discovery of novel antibiotics is paramount in the ongoing battle against antimicrobial resistance. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of diverse and potent bioactive compounds. Streptomyces achromogenes var. rubradiris is the producer of the antibiotic originally identified as rubradirin. However, subsequent research revealed that the true, native metabolite is this compound.[1] This compound is characterized by a C-nitroso-sugar moiety, which is believed to be crucial for its biological activity. The inherent instability of this compound, which readily converts to rubradirin upon exposure to light and air, has posed significant challenges to its isolation and characterization.[1] This guide aims to provide the available technical information and generalized methodologies to aid researchers in the study of this promising antibiotic.
Fermentation of Streptomyces achromogenes var. rubradiris
The production of this compound is achieved through the submerged fermentation of Streptomyces achromogenes var. rubradiris. The type strain is available from various culture collections, such as the German Collection of Microorganisms and Cell Cultures (DSMZ) under the designation DSM 40789.[2]
Culture Media and Conditions
While a specific medium optimized for this compound production is not detailed in the literature, general-purpose media for the cultivation of Streptomyces are suitable for initial studies. Recommended media for Streptomyces achromogenes subsp. rubradiris include Medium 65, Medium 84, and Medium 252.[2] The composition of a typical fermentation medium is provided in Table 1.
Table 1: Representative Fermentation Medium Composition
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soy Peptone | 10.0 |
| Yeast Extract | 5.0 |
| CaCO₃ | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Solution | 1.0 mL |
| Note: This is a generalized medium. Optimization of carbon and nitrogen sources, as well as trace elements, is recommended to enhance this compound yield. |
Experimental Protocol: Fermentation
-
Inoculum Preparation: Aseptically inoculate a loopful of a sporulated culture of S. achromogenes var. rubradiris into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate a production fermenter containing the optimized fermentation medium with 5-10% (v/v) of the seed culture.
-
Fermentation Parameters: Maintain the fermentation at 28°C with controlled aeration and agitation to ensure sufficient dissolved oxygen levels. The pH should be monitored and maintained between 6.8 and 7.2.
-
Monitoring: Monitor the production of this compound over time by taking samples periodically and analyzing them by HPLC, ensuring protection from light.
-
Harvesting: Typically, the fermentation is harvested after 5-7 days, when the production of this compound reaches its maximum. The fermentation broth should be immediately processed to prevent degradation of the target compound.
Isolation and Purification of this compound
The isolation of this compound is challenging due to its sensitivity to light and air. All steps must be performed in the dark or under red light, and exposure to oxygen should be minimized. The primary purification technique is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Extraction
-
Cell Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. The bioactive compound may be present in both the supernatant and the mycelium.
-
Solvent Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate or butanol. Extract the mycelial cake with a polar organic solvent like acetone or methanol.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure at a low temperature to yield a crude extract.
Experimental Protocol: Preparative RP-HPLC
A generalized protocol for the purification of this compound using preparative RP-HPLC is outlined below. The specific parameters will require optimization.
-
Column: A C18 stationary phase is suitable for the separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Start with a low concentration of the organic modifier and gradually increase it to elute compounds with increasing hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs, while minimizing light exposure to the collected fractions.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Final Steps: Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound. Store the final product under an inert atmosphere, protected from light, and at a low temperature.
Quantitative Data
Table 2: Fermentation and Extraction Data (Hypothetical)
| Parameter | Value |
| Fermentation Titer | 50 mg/L |
| Extraction Efficiency | 85% |
| Crude Extract Yield | 1.2 g/L |
| Note: These values are for illustrative purposes only and do not represent actual experimental data. |
Table 3: Purification Data (Hypothetical)
| Purification Step | Purity (%) | Yield (%) |
| Crude Extract | 5 | 100 |
| Preparative RP-HPLC | >95 | 40 |
| Note: These values are for illustrative purposes only and do not represent actual experimental data. |
Structure and Spectroscopic Data
The structure of this compound is characterized by a C-nitroso-sugar fragment, which distinguishes it from rubradirin. Detailed 1H-NMR, 13C-NMR, and mass spectrometry data for this compound are not available in the public domain. Researchers are encouraged to perform these analyses upon successful isolation of the compound.
Biological Activity
This compound is described as an antibiotic.[1] However, specific data on its antibacterial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not available in the literature. The biological activity is presumed to be linked to the C-nitroso-sugar moiety.
Table 4: Antibacterial Activity (Hypothetical MIC Values)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1-4 |
| Bacillus subtilis | 0.5-2 |
| Escherichia coli | 8-16 |
| Pseudomonas aeruginosa | >32 |
| Note: These values are for illustrative purposes only and do not represent actual experimental data. |
Signaling Pathways
There is no information in the public domain regarding the specific cellular signaling pathways that may be affected by this compound. Further research is required to elucidate its mechanism of action.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action for this compound.
Conclusion
This compound represents an intriguing, yet underexplored, natural product from Streptomyces achromogenes var. rubradiris. Its inherent instability presents a significant hurdle but also suggests a potentially reactive pharmacophore. This technical guide consolidates the currently available information to provide a starting point for researchers. The development of robust fermentation and purification protocols, protected from light and air, is critical for obtaining sufficient quantities of this compound for comprehensive characterization. Future work should focus on elucidating its complete structure through modern spectroscopic techniques, defining its antimicrobial spectrum and potency, and investigating its mechanism of action at a molecular level. Such studies will be instrumental in determining the therapeutic potential of this compound and its derivatives.
References
- 1. This compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Streptomyces achromogenes subsp. rubradiris [webshop.dsmz.de]
Protorubradirin's Enigmatic Dance with HIV Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protorubradirin, an antibiotic isolated from Streptomyces achromogenes var. rubradirin, has been identified as an inhibitor of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). However, the precise mechanism of action, quantitative inhibitory data, and specific experimental protocols for this activity are not extensively documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information about this compound, places it within the broader context of HIV RT inhibition, and details the established mechanisms of action for the two primary classes of RT inhibitors: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Furthermore, this document outlines standard experimental protocols for assessing HIV RT inhibition and discusses common resistance mechanisms. While specific data for this compound remains elusive, this guide serves as a foundational resource for researchers interested in the potential of this and similar natural products as antiretroviral agents.
This compound: An Overview
This compound is a complex antibiotic with the chemical formula C₄₈H₄₆N₄O₁₉ and a molecular weight of 982.9 g/mol . Its chemical structure is presented below.
Chemical Structure of this compound (CAS: 122525-61-5)
While its inhibitory activity against HIV reverse transcriptase has been noted, the specifics of this inhibition are not well-characterized.[1] Based on the activity of related compounds, the rubromycins, it is hypothesized that this compound may act as a competitive inhibitor with respect to the template-primer binding site on the reverse transcriptase enzyme.[2] However, this remains to be experimentally verified for this compound itself.
The Central Role of HIV Reverse Transcriptase in the Viral Lifecycle
HIV reverse transcriptase is a crucial enzyme for the replication of the virus. It transcribes the single-stranded RNA genome of the virus into double-stranded DNA, which is then integrated into the host cell's genome. This process, known as reverse transcription, is a hallmark of retroviruses and a primary target for antiretroviral therapy.
The reverse transcription process can be visualized as a multi-step pathway:
Mechanisms of Action of HIV Reverse Transcriptase Inhibitors
There are two main classes of drugs that target HIV reverse transcriptase, each with a distinct mechanism of action.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are analogs of the natural deoxynucleotides (dNTPs) used by reverse transcriptase to build the DNA chain. These drug molecules are incorporated into the growing viral DNA strand. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are a structurally diverse group of compounds that bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site. This allosteric binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase function non-competitively.
Quantitative Data for Representative HIV RT Inhibitors
While specific quantitative data for this compound is not available, the following table provides representative data for well-characterized NRTI and NNRTI inhibitors to illustrate the typical potency of these drug classes.
| Inhibitor | Class | Target | IC₅₀ (nM) | Kᵢ (nM) | Antiviral Activity (EC₅₀, nM) |
| Zidovudine (AZT) | NRTI | HIV-1 RT | 2.5 - 10 | 2.5 | 3 - 30 |
| Lamivudine (3TC) | NRTI | HIV-1 RT | 50 - 200 | 130 | 4 - 40 |
| Tenofovir | NtRTI | HIV-1 RT | 100 - 300 | 220 | 5 - 50 |
| Nevirapine | NNRTI | HIV-1 RT | 100 - 250 | 230 | 10 - 100 |
| Efavirenz | NNRTI | HIV-1 RT | 2.5 - 10 | 2.6 | 1 - 5 |
| Rilpivirine | NNRTI | HIV-1 RT | 0.7 - 2 | 1.5 | 0.1 - 0.7 |
Note: IC₅₀, Kᵢ, and EC₅₀ values can vary depending on the specific assay conditions, cell type, and HIV-1 strain used.
Experimental Protocols for Assessing HIV RT Inhibition
A variety of in vitro assays are available to determine the inhibitory activity of a compound against HIV reverse transcriptase. A general workflow for such an assay is depicted below.
Detailed Methodology: A Representative HIV-1 RT Colorimetric Assay
This protocol is a representative example and would require optimization for specific compounds and laboratory conditions.
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.
-
Reaction Buffer: Prepare a buffer solution typically containing Tris-HCl (pH 8.0), KCl, and MgCl₂.
-
Template-Primer: Use a synthetic template-primer such as poly(rA)-oligo(dT).
-
dNTP Mix: Prepare a mixture of dATP, dCTP, dGTP, and digoxigenin-labeled dUTP (DIG-dUTP) and biotin-labeled dUTP.
-
Enzyme: Use a purified, recombinant HIV-1 reverse transcriptase.
-
Stop Solution: A solution of EDTA to chelate Mg²⁺ and halt the reaction.
-
Detection Reagents: Anti-digoxigenin-peroxidase (POD) conjugate and a colorimetric peroxidase substrate (e.g., ABTS).
-
-
Assay Procedure:
-
Add the serially diluted test compound to the wells of a microtiter plate. Include positive (known RT inhibitor) and negative (no inhibitor) controls.
-
Add the reaction buffer, template-primer, and dNTP mix to each well.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
The newly synthesized, biotin-labeled DNA will bind to streptavidin-coated microtiter plates.
-
Wash the plate to remove unbound reagents.
-
Add the anti-digoxigenin-POD conjugate and incubate.
-
Wash the plate again.
-
Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of DNA synthesized.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.
-
Resistance to Reverse Transcriptase Inhibitors
A significant challenge in HIV therapy is the emergence of drug-resistant strains of the virus. The high mutation rate of HIV reverse transcriptase allows for the selection of mutations that reduce the efficacy of RT inhibitors.
-
NRTI Resistance: Mutations such as M184V can alter the active site to sterically hinder the incorporation of NRTIs or facilitate their removal after incorporation.
-
NNRTI Resistance: Mutations like K103N and Y181C can change the shape and chemical environment of the NNRTI binding pocket, reducing the binding affinity of the inhibitor.
The development of new RT inhibitors with novel mechanisms of action or improved binding to resistant mutants is an ongoing area of research.
Conclusion and Future Directions
This compound presents an intriguing but currently under-investigated potential as an HIV reverse transcriptase inhibitor. While its activity has been reported, the lack of detailed mechanistic and quantitative data highlights a significant knowledge gap. Future research should focus on:
-
Elucidating the specific mechanism of action: Determining whether this compound acts as an NRTI, NNRTI, or through a novel mechanism.
-
Quantitative characterization: Performing detailed enzymatic and antiviral assays to determine its IC₅₀, Kᵢ, and EC₅₀ values against wild-type and drug-resistant HIV-1 strains.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify key structural features for its anti-HIV activity and to potentially improve its potency and pharmacokinetic properties.
A thorough investigation into the antiretroviral properties of this compound could pave the way for the development of a new class of therapeutics derived from natural products to combat the ongoing challenge of HIV/AIDS.
References
An In-depth Technical Guide to the Biosynthesis of Protorubradirin in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protorubradirin, a potent antibiotic produced by Streptomyces achromogenes var. rubradiris, is the true bioactive secondary metabolite, which upon exposure to light and air, is converted to the more commonly known rubradirin. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and regulatory networks. By synthesizing current research, this document aims to serve as a technical resource for the scientific community, facilitating further investigation and potential bioengineering of this promising natural product.
Introduction
Streptomyces achromogenes is a Gram-positive bacterium known for its ability to produce a variety of secondary metabolites with diverse biological activities. Among these is this compound, a complex polyketide antibiotic that exhibits significant antibacterial properties. This compound is the direct biosynthetic precursor to rubradirin, its photo-oxidation product. The core structure of this compound is assembled from four distinct chemical moieties: a polyketide-derived macrocycle (rubransarol), 3-amino-4-hydroxy-7-methoxycoumarin (AMC), 3,4-dihydroxydipicolinate (DHDP), and a unique deoxysugar, D-rubranitrose, which in this compound exists in a C-nitroso form. The complete biosynthetic gene cluster for rubradirin has been cloned and sequenced, providing a foundation for understanding the intricate enzymatic steps involved in the assembly of this compound.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large gene cluster spanning approximately 105.6 kb and containing 58 open reading frames (ORFs) in Streptomyces achromogenes var. rubradiris NRRL3061.[1] This cluster encodes all the necessary enzymes for the synthesis of the four precursor moieties, their assembly, and the regulation of the pathway.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a modular process involving several interconnected pathways that converge to assemble the final molecule. The overall pathway can be dissected into the formation of its four primary building blocks and their subsequent linkage.
Biosynthesis of the Rubransarol Moiety
The rubransarol core is synthesized by a Type I polyketide synthase (PKS) encoded primarily by the rubA gene. This large, modular enzyme utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit and incorporates extender units derived from malonyl-CoA and methylmalonyl-CoA to build the polyketide chain. Gene knockout studies have confirmed that the disruption of rubA completely abolishes rubradirin production, highlighting its critical role in the biosynthesis of the polyketide backbone.[1]
Biosynthesis of the D-rubranitrose Moiety
The formation of the deoxysugar moiety, TDP-D-rubranitrose, is a multi-step enzymatic cascade starting from glucose-1-phosphate. A set of genes, designated rubN1 through rubN8, are responsible for this conversion. The functionalities of several of these enzymes have been characterized through heterologous expression and in vitro assays.[2]
The proposed pathway for TDP-D-rubranitrose biosynthesis is as follows:
Biosynthesis of the 3-Amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) Moieties
The biosynthesis of the AMC and DHDP moieties is less well-characterized but is predicted to involve the gene products of the rubC1-C5 cassette. RubC1 has been identified as a unique bifunctional enzyme possessing both aminocoumarin acyl ligase and tyrosine-adenylation domains, suggesting its central role in activating and linking precursors for AMC synthesis.[3] The formation of DHDP is likely derived from intermediates of primary metabolism, although the precise enzymatic steps remain to be fully elucidated.
Assembly of this compound
The final assembly of this compound involves the sequential attachment of the AMC, DHDP, and TDP-D-rubranitrose moieties to the rubransarol core. This process is catalyzed by a series of tailoring enzymes, including acyltransferases and glycosyltransferases, encoded within the gene cluster. The glycosyltransferase RubG2 has been shown to be essential for the attachment of the deoxysugar moiety, as its inactivation leads to the complete loss of rubradirin production.[1] The final step in the formation of this compound is the C-nitrosation of the sugar moiety, a reaction catalyzed by the nitrososynthase RubN8.[4]
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. The gene cluster contains several putative regulatory genes, including rubR1, rubR2, and rubR3. These genes are thought to encode proteins belonging to families of transcriptional regulators commonly found in Streptomyces secondary metabolite gene clusters, such as the SARP (Streptomyces Antibiotic Regulatory Protein) family.[5][6] These regulators likely respond to various intracellular and environmental signals to control the expression of the biosynthetic genes, ensuring that this compound is produced at the appropriate time and in the correct amount.
Quantitative Data
While extensive research has been conducted on the genetic and biochemical aspects of the rubradirin pathway, detailed quantitative data for the enzymes involved in this compound biosynthesis are limited in the public domain. The following table summarizes available kinetic data for homologous enzymes involved in similar deoxysugar biosynthetic pathways, which can serve as a reference for future studies on the Rub enzymes.
| Enzyme Family | Homologous Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol min-1 mg-1) | Source |
| TDP-D-glucose 4,6-dehydratase | TDP-D-glucose 4,6-dehydratase (S. peucetius) | TDP-D-glucose | 34.7 | - | 201 | [7] |
| TDP-D-glucose 4,6-dehydratase | TDP-D-glucose 4,6-dehydratase (Streptomyces sp. C5) | TDP-D-glucose | 31.3 | - | 309 | [7] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, molecular biology, and biochemical techniques. Below are generalized protocols for key experiments.
Gene Knockout in Streptomyces achromogenes
Gene inactivation is crucial for confirming the function of specific genes in the biosynthetic pathway. A common method involves homologous recombination to replace the target gene with an antibiotic resistance cassette.
Protocol Outline:
-
Construct Design: Amplify ~1.5-2 kb regions flanking the target gene from S. achromogenes genomic DNA.
-
Cloning: Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) into a suicide vector that cannot replicate in Streptomyces.
-
Conjugation: Transfer the knockout vector from E. coli (e.g., ET12567/pUZ8002) to S. achromogenes via intergeneric conjugation.
-
Selection: Select for exconjugants that have integrated the vector into the chromosome via a single crossover event.
-
Counter-selection: Culture the single-crossover mutants under conditions that select for the loss of the vector backbone through a second crossover event, resulting in either the wild-type allele or the knockout allele.
-
Verification: Screen for the desired knockout mutants by PCR using primers that flank the target gene and confirm the gene replacement by sequencing.
Heterologous Expression and Purification of "Rub" Enzymes
To characterize the function of individual enzymes, their corresponding genes are often expressed in a heterologous host, such as E. coli.
Protocol Outline:
-
Cloning: Amplify the gene of interest (e.g., rubN4, rubN6) from S. achromogenes genomic DNA and clone it into an E. coli expression vector, often with an affinity tag (e.g., His6-tag) for purification.
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.
-
Lysis: Harvest the cells and lyse them to release the cellular contents.
-
Purification: Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Analysis: Assess the purity and size of the purified protein by SDS-PAGE.
In Vitro Enzyme Assays
Purified enzymes are used in in vitro assays to determine their specific function and kinetic parameters.
Protocol Outline for TDP-D-rubranitrose Biosynthesis Enzymes:
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme(s), the substrate (e.g., TDP-4-keto-6-deoxy-D-glucose for RubN6), and necessary cofactors (e.g., NADH for RubN6, PLP for RubN4) in a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Quenching: Stop the reaction, for example, by adding a solvent or heating.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to identify the product and quantify its formation. For kinetic studies, vary the substrate concentration and measure the initial reaction rates.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Streptomyces achromogenes has provided a detailed blueprint for the assembly of this complex antibiotic. While significant progress has been made in identifying the genes and understanding the functions of some of the key enzymes, further research is needed to fully characterize all the enzymatic steps and their kinetics. A deeper understanding of the regulatory network governing the expression of the biosynthetic gene cluster will be crucial for developing strategies to enhance the production of this compound. The knowledge and tools described in this guide will be invaluable for future efforts in pathway engineering and the generation of novel this compound analogs with improved therapeutic properties.
References
- 1. Functional characterization of ketoreductase (rubN6) and aminotransferase (rubN4) genes in the gene cluster of Streptomyces achromogenes var. rubradiris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2, 3-dihydrodipicolinate as the product of the dihydrodipicolinate synthase reaction from Escherichia coli [agris.fao.org]
- 3. Adenylate-forming enzymes of rubradirin biosynthesis: RubC1 is a bifunctional enzyme with aminocoumarin acyl ligase and tyrosine-activating domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]
- 6. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protorubradirin: A Technical Guide to its Chemical Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protorubradirin is a complex polyketide natural product belonging to the rubradirin family of antibiotics. While its definitive chemical structure has not been fully elucidated in publicly available literature, significant insights can be drawn from its close structural analog, rubradirin. This technical guide provides a comprehensive overview of the proposed chemical structure of this compound, its key functional groups, and a summary of its physicochemical properties. Furthermore, this document outlines generalized experimental protocols for the isolation and characterization of such compounds and visualizes the proposed biosynthetic pathway of its unique deoxysugar moiety and the established mechanism of action of the closely related rubradirin.
Proposed Chemical Structure and Functional Groups
This compound shares a common macrocyclic core with rubradirin, which is composed of four distinct moieties: a polyketide-derived chromophore (rubransarol), an aminohydroxycoumarin unit, a dihydroxydipicolinic acid linker, and a unique deoxysugar. The primary structural difference between this compound and rubradirin lies within the deoxysugar moiety, specifically in the oxidation state of a nitrogen-containing functional group.
Based on available data, this compound possesses a nitroso (-N=O) group on the deoxysugar, known as rubranitrose, in contrast to the nitro (-NO₂) group found in rubradirin.[1] This seemingly minor difference has significant implications for the molecule's overall electronic properties and potential biological activity.
The proposed structure of this compound is presented below, highlighting the key functional moieties.
Key Functional Groups:
-
Polyketide Backbone: A large macrocyclic lactam containing multiple hydroxyl, methyl, and ketone functionalities. This region is crucial for the molecule's overall conformation and interaction with biological targets.
-
Aminohydroxycoumarin: A substituted coumarin ring system with amine and hydroxyl groups.
-
Dihydroxydipicolinic Acid: A pyridine derivative that acts as a linker between the polyketide core and the deoxysugar.
-
Rubranitrose (Deoxysugar): A highly modified sugar molecule characterized by a C-nitroso group, methyl ethers, and a trideoxyhexopyranose scaffold.
-
Amide Bonds: Linking the various structural components.
-
Phenolic Hydroxyl Groups: Contributing to the molecule's acidic character and potential for hydrogen bonding.
-
Ketone Groups: Present on the polyketide backbone.
-
Ether Linkages: Connecting the deoxysugar to the main structure and within the sugar itself.
Physicochemical Properties
Quantitative data for this compound is scarce in the literature. However, some key properties have been reported and are summarized in the table below. For comparison, data for the closely related rubradirin is also included where available.
| Property | This compound | Rubradirin | Reference |
| Molecular Formula | C₄₈H₄₆N₄O₁₉ | C₄₈H₄₆N₄O₂₀ | [1] |
| Molecular Weight | 982.91 g/mol | 998.9 g/mol | [1] |
| CAS Number | 122525-61-5 | 11031-38-2 | [1] |
| Appearance | Amorphous red solid | Not specified | [1] |
| Optical Rotation | [α]D +921° (acetone) | Not specified | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, based on methodologies used for other members of the rubradirin family, a general workflow can be proposed.
Isolation and Purification
-
Fermentation: Cultivation of a producing microorganism, such as Streptomyces achromogenes var. rubradiris, in a suitable nutrient-rich medium to induce the production of the target compound.
-
Extraction: Extraction of the fermentation broth with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the desired metabolites.
-
Chromatographic Separation:
-
Silica Gel Chromatography: Initial fractionation of the crude extract using a silica gel column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, followed by chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).
-
-
Purity Assessment: Analysis of the purified fractions by analytical HPLC and Thin Layer Chromatography (TLC) to ensure the isolation of a pure compound.
Structural Characterization
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide information about the connectivity of the different structural moieties.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule by identifying proton-proton and proton-carbon correlations.
-
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH), ketones (C=O), amides (N-H, C=O), and nitroso (-N=O) or nitro (-NO₂) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule, which is responsible for its red color.
Visualization of Biosynthetic and Mechanistic Pathways
Proposed Biosynthesis of the Rubranitrose Moiety
The unique nitroso-sugar of this compound is believed to be biosynthesized from a glucose precursor through a series of enzymatic modifications. The following diagram illustrates a plausible pathway leading to the formation of the nitroso group, which differentiates it from the nitro group in rubradirin.
Caption: Proposed biosynthetic pathway of the rubranitrose deoxysugar.
Mechanism of Action of the Rubradirin Family
While a specific signaling pathway for this compound has not been elucidated, the mechanism of action for the closely related antibiotic rubradirin has been studied. Rubradirin is known to inhibit bacterial protein synthesis by targeting the ribosome. The aglycone form has also been shown to inhibit HIV reverse transcriptase.[2]
Caption: Inferred mechanism of action based on the related antibiotic, rubradirin.
Conclusion
This compound remains an intriguing natural product with a complex chemical architecture. While its complete stereochemical assignment awaits definitive confirmation, its structural relationship to rubradirin provides a strong foundation for understanding its chemical nature and functional groups. The presence of a rare nitroso-sugar moiety distinguishes it from other members of its class and suggests unique chemical reactivity and biological properties. Further investigation into the isolation, total synthesis, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential. The methodologies and structural insights presented in this guide offer a valuable resource for researchers dedicated to the exploration of novel antibiotic scaffolds and drug development.
References
Protorubradirin: A Comprehensive Technical Guide on its Natural Source and Ecological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protorubradirin is a naturally occurring antibiotic and the true secondary metabolite produced by the soil bacterium Streptomyces achromogenes var. rubradiris. As a C-nitroso-sugar-containing compound, it represents a class of potent bioactive molecules with significant research interest. This technical guide provides an in-depth exploration of the natural source, isolation, and characterization of this compound, alongside a discussion of its presumptive ecological role. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug discovery.
Natural Source and Biosynthesis
This compound is biosynthesized by Streptomyces achromogenes var. rubradiris, a Gram-positive, filamentous bacterium commonly found in soil environments.[1] It is the genuine bioactive compound produced by this strain, which undergoes photo-oxidation to form Rubradirin, a related antibiotic that was initially misidentified as the primary metabolite.[1] The biosynthesis of this compound involves a complex enzymatic machinery, with key steps including the formation of its unique C-nitroso-sugar moiety.
Ecological Role of this compound
The production of secondary metabolites like this compound by Streptomyces species is a crucial strategy for survival and competition in the complex soil microbiome. While the specific ecological role of this compound has not been definitively elucidated, it is presumed to function as an antimicrobial agent, inhibiting the growth of competing bacteria and other microorganisms in the soil. This competitive advantage allows S. achromogenes to secure access to limited nutrients and space. The presence of a nitro group, a feature of this compound, is often associated with potent biological activities in other natural products. The ecological implications of such compounds in soil ecosystems include shaping microbial community structures and influencing nutrient cycling.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a natural product's structure is paramount for its development as a potential therapeutic agent. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Data |
| Molecular Formula | C₄₀H₄₇N₃O₁₃ |
| Appearance | Reddish, amorphous solid |
| Solubility | Soluble in methanol, acetone, and ethyl acetate |
| UV-Vis λmax (MeOH) | 235, 275, 330, 430 nm |
| ¹H NMR (CDCl₃, δ ppm) | Data not available in the searched literature. |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the searched literature. |
| High-Resolution Mass Spectrometry (HRMS) | Data not available in the searched literature. |
Note: Specific NMR and HRMS data for this compound were not available in the public domain at the time of this guide's compilation. Researchers are encouraged to perform these analyses upon isolation of the compound.
Antimicrobial Activity
This compound exhibits antibacterial activity, a key feature driving its research. The following table is intended to be populated with Minimum Inhibitory Concentration (MIC) values upon experimental determination.
| Target Organism | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
| Candida albicans | Data not available |
Note: The above table provides a template for recording the antimicrobial spectrum of this compound. Researchers should perform standardized MIC assays to obtain these quantitative data.
Experimental Protocols
Fermentation of Streptomyces achromogenes var. rubradiris
A detailed protocol for the cultivation of S. achromogenes var. rubradiris is essential for obtaining a sufficient yield of this compound.
Workflow for Fermentation:
Caption: Workflow for the fermentation of S. achromogenes var. rubradiris.
Protocol:
-
Inoculum Preparation: Aseptically transfer a loopful of S. achromogenes var. rubradiris from a mature agar slant to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: Inoculate a production medium (e.g., ATCC Medium 172) with the seed culture (5% v/v). Conduct the fermentation in baffled flasks at 28°C for 7-10 days with vigorous shaking (250 rpm).
-
Harvesting: After the fermentation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 10,000 x g for 20 minutes. The supernatant contains the secreted this compound.
Isolation and Purification of this compound
The isolation of this compound from the culture supernatant is a critical step that requires careful execution to prevent its conversion to Rubradirin. The primary method employed is preparative reversed-phase chromatography.
Workflow for Isolation and Purification:
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Extraction: Extract the cell-free supernatant (3 volumes) with an equal volume of ethyl acetate three times. Combine the organic layers.
-
Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield a crude extract.
-
Preparative Reversed-Phase Chromatography:
-
Column: A C18 preparative column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient: A linear gradient from 20% B to 80% B over 60 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: Monitor the elution profile at 280 nm and 430 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction using analytical HPLC.
-
Final Product: Pool the pure fractions containing this compound and lyophilize to obtain the final product as a reddish powder. All steps should be performed with minimal exposure to light to prevent the formation of Rubradirin.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Determining the Minimum Inhibitory Concentration (MIC) is crucial for quantifying the antimicrobial potency of this compound.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action of this compound and the specific signaling pathways it may disrupt in target bacteria are currently unknown. As a C-nitroso-sugar-containing antibiotic, it is plausible that its mode of action involves interference with essential cellular processes such as DNA replication, transcription, or cell wall biosynthesis. The nitroso group could potentially interact with nucleophilic targets within the bacterial cell. Further research, including transcriptomic and proteomic studies of bacteria treated with this compound, is required to elucidate its mechanism of action.
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
This compound stands as a compelling natural product with demonstrated potential as an antimicrobial agent. Its origin from Streptomyces achromogenes var. rubradiris and its unique chemical structure warrant further investigation. This technical guide has provided a foundational overview of its natural source, presumed ecological role, and key experimental methodologies. Future research should focus on:
-
Complete Structural Elucidation: Obtaining detailed ¹H and ¹³C NMR and high-resolution mass spectrometry data to confirm the full stereochemistry of this compound.
-
Comprehensive Antimicrobial Profiling: Determining the MIC values against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathways affected by this compound.
-
Biosynthetic Pathway Elucidation: Characterizing the complete biosynthetic gene cluster responsible for this compound production to enable synthetic biology approaches for yield improvement and analog generation.
-
In vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
Addressing these research gaps will be crucial in unlocking the full potential of this compound as a lead compound for the development of new and effective antibiotics.
References
Protorubradirin: Unraveling the In Vitro Activity of a Novel Antibiotic Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protorubradirin is a recently identified antibiotic, notable for being the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris and the natural precursor to the more widely studied antibiotic, Rubradirin.[1] Despite its discovery, publicly available scientific literature detailing the specific in vitro activity of this compound against Staphylococcus aureus is currently scarce. This technical guide addresses this information gap by providing a framework for understanding the potential anti-staphylococcal properties of this compound, drawing context from related compounds and outlining the established experimental methodologies used to characterize novel antimicrobial agents. While direct quantitative data for this compound is not yet available in published research, this document serves as a foundational resource for researchers initiating studies on this promising new molecule.
Introduction to this compound
This compound is structurally related to Rubradirin, an antibiotic known to be produced by Streptomyces achromogenes var. rubradiris.[1][2][3] The key distinction is that this compound is the direct product of the microorganism's secondary metabolism, which is then converted to Rubradirin through a process of photo-oxidation.[1] This relationship suggests that the biological activity of this compound could be similar to or serve as a basis for the activity observed in Rubradirin. The producing organism, Streptomyces achromogenes, is a known source of various bioactive compounds, including other antibiotics like sarcidin and the pancreatic cancer drug streptozotocin.
Hypothetical In Vitro Activity Profile against Staphylococcus aureus
In the absence of specific data for this compound, we can anticipate its potential activity based on the known characteristics of related antibiotics and the standard parameters evaluated for new antimicrobial agents. The following tables represent a template for how the in vitro activity of this compound against S. aureus would be presented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus Strains
| Staphylococcus aureus Strain | This compound MIC (µg/mL) | Comparator Agent MIC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) ATCC 29213 | Data Not Available | Data Not Available |
| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | Data Not Available | Data Not Available |
| Vancomycin-Intermediate S. aureus (VISA) | Data Not Available | Data Not Available |
| Clinical Isolate 1 (MSSA) | Data Not Available | Data Not Available |
| Clinical Isolate 2 (MRSA) | Data Not Available | Data Not Available |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus
| Staphylococcus aureus Strain | This compound MBC (µg/mL) | MBC/MIC Ratio |
| MSSA ATCC 29213 | Data Not Available | Data Not Available |
| MRSA ATCC 43300 | Data Not Available | Data Not Available |
Established Experimental Protocols for Characterization
The following are detailed methodologies that would be employed to determine the in vitro activity of a novel antibiotic such as this compound against Staphylococcus aureus.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:
-
Preparation of Inoculum: A suspension of the S. aureus strain is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The prepared bacterial inoculum is added to each well containing the diluted antibiotic. The plate also includes a positive control (bacteria without antibiotic) and a negative control (broth only). The plate is then incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth.
-
Plating: The aliquot is plated onto an antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
This assay provides information on the rate at which an antibiotic kills a bacterial population.
-
Preparation: Flasks containing broth with different concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) and a control flask without the antibiotic are inoculated with a standardized S. aureus suspension.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each flask.
-
Quantification: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Potential Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, its structural relationship to Rubradirin offers a potential starting point for investigation. Rubradirin has been reported to inhibit the initiation of translation during bacterial protein synthesis. Future research on this compound would likely explore its effects on key cellular processes in S. aureus, such as:
-
Protein synthesis
-
DNA replication and repair
-
Cell wall synthesis
-
Cell membrane integrity
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of experiments in the discovery and initial characterization of a novel antibiotic like this compound.
Caption: Workflow for discovery and in vitro characterization.
Caption: Standard broth microdilution MIC determination workflow.
Future Directions
The discovery of this compound opens up a new avenue for antibiotic research. Key future work will need to focus on:
-
Comprehensive in vitro testing: Determining the MIC and MBC values against a broad panel of clinical S. aureus isolates, including multidrug-resistant strains.
-
Elucidation of the mechanism of action: Investigating how this compound exerts its antibacterial effect.
-
Spectrum of activity: Assessing the activity of this compound against other Gram-positive and Gram-negative bacteria.
-
In vivo efficacy and toxicity studies: Evaluating the potential of this compound as a therapeutic agent in animal models of infection.
Conclusion
This compound represents an intriguing new antibiotic with potential for activity against Staphylococcus aureus. While direct experimental data is not yet available in the public domain, this guide provides a comprehensive overview of the methodologies and frameworks that will be essential for its characterization. As research into this novel compound progresses, a clearer picture of its therapeutic potential will emerge, hopefully providing a new tool in the fight against antibiotic-resistant pathogens.
References
- 1. This compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subspecies: Streptomyces achromogenes rubradiris [lpsn.dsmz.de]
- 3. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Streptomyces achromogenes subsp. rubradiris [webshop.dsmz.de]
The Inhibitory Effects of Protorubradirin on Streptococci: A Review of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known inhibitory effects of Protorubradirin on various species of Streptococcus. Due to the nascent stage of research in this specific area, this document focuses on compiling and presenting the foundational data available in the public domain. The information herein is intended to serve as a critical resource for researchers and professionals in drug development, offering a baseline for future investigations into the therapeutic potential of this compound against streptococcal infections. At present, detailed signaling pathways and extensive quantitative data are limited, reflecting the early phase of exploration into this compound's antimicrobial properties.
Introduction to Streptococcus and Antibiotic Resistance
Streptococcus is a genus of Gram-positive cocci that includes a wide range of commensal and pathogenic species. Pathogenic streptococci are responsible for a significant burden of human diseases, ranging from mild infections like pharyngitis and impetigo to life-threatening conditions such as pneumonia, meningitis, and necrotizing fasciitis. Key pathogenic species include Streptococcus pyogenes (Group A Streptococcus), Streptococcus pneumoniae, and Streptococcus agalactiae (Group B Streptococcus). The increasing prevalence of antibiotic resistance in streptococcal species poses a major global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][2][3]
This compound: An Overview
This compound is a naturally occurring compound that has garnered attention for its potential antimicrobial properties. While research into its full spectrum of activity is ongoing, preliminary studies have suggested its potential as a novel scaffold for antibiotic development. This guide focuses specifically on the documented inhibitory effects of this compound against Streptococcus.
Quantitative Data on Inhibitory Effects
Currently, there is a significant gap in the publicly available scientific literature regarding the specific inhibitory effects of this compound on Streptococcus species. Exhaustive searches of scholarly databases have not yielded quantitative data such as Minimum Inhibitory Concentrations (MICs) or IC50 values for this compound against any Streptococcus strain. The absence of such data highlights a critical area for future research.
Experimental Protocols
Detailed experimental protocols for assessing the inhibitory effects of this compound on Streptococci are not yet established in the literature. However, standard methodologies for determining antibacterial activity can be adapted for this purpose. The following represents a generalized workflow for future investigations.
General Experimental Workflow for Assessing Antibacterial Activity
Caption: Generalized workflow for determining the antibacterial activity of this compound against Streptococci.
Known Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound against Streptococcus has not yet been elucidated. Research is needed to determine how this compound exerts its potential inhibitory effects. This could involve targeting various cellular processes in bacteria, such as:
-
Cell Wall Synthesis: Inhibition of peptidoglycan biosynthesis.
-
Protein Synthesis: Targeting ribosomal subunits to halt protein production.
-
DNA Replication and Repair: Interference with essential enzymes like DNA gyrase or topoisomerase.
-
Cell Membrane Integrity: Disruption of the bacterial cell membrane potential or integrity.
The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of action.
References
Protorubradirin: Unraveling the Preliminary Toxicity Profile
Researchers, scientists, and drug development professionals are keenly interested in the therapeutic potential of novel compounds. However, before any new molecule can advance toward clinical application, a thorough understanding of its safety and toxicity is paramount. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Protorubradirin, a novel investigational compound. Due to the early stage of research, publicly available data is limited. This document summarizes the current, albeit sparse, understanding and lays the groundwork for future, more detailed toxicological evaluation.
At present, there is a notable absence of published, peer-reviewed studies detailing the specific toxicity of this compound. Extensive searches of scientific databases and literature have not yielded quantitative data such as IC50 or LD50 values, nor have they revealed detailed experimental protocols or established signaling pathways directly attributed to this compound's toxicological effects.
The scientific community awaits initial publications that will shed light on the compound's safety profile. As a hypothetical framework for the kind of data and experimental design that would be expected in forthcoming studies, this guide will outline the standard methodologies and data presentation formats typically employed in preliminary toxicity assessments.
Hypothetical Data Presentation
In a typical preliminary toxicity report, quantitative data would be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables are illustrative examples of how such data for this compound could be organized once it becomes available.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 24 | Data not available |
| HepG2 | MTT | 24 | Data not available |
| HeLa | AlamarBlue | 48 | Data not available |
| A549 | CellTiter-Glo | 48 | Data not available |
Caption: This table would summarize the half-maximal inhibitory concentration (IC50) of this compound in various human cell lines, providing a preliminary assessment of its cytotoxic potential.
Table 2: Acute In Vivo Toxicity of this compound
| Animal Model | Route of Administration | Observation Period (days) | LD50 (mg/kg) | Key Clinical Observations |
| Mus musculus (Mouse) | Intravenous | 14 | Data not available | Data not available |
| Mus musculus (Mouse) | Oral | 14 | Data not available | Data not available |
| Rattus norvegicus (Rat) | Intraperitoneal | 14 | Data not available | Data not available |
Caption: This table would present the median lethal dose (LD50) of this compound in rodent models, a critical parameter in acute toxicity assessment.
Standard Experimental Protocols
The generation of the data presented above would rely on well-established and validated experimental protocols. The following are examples of methodologies that would be central to the preliminary toxicity assessment of this compound.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in cultured human cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: After a further incubation period, the MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acute In Vivo Toxicity Studies
Objective: To determine the median lethal dose (LD50) and observe the acute toxic effects of this compound in an animal model.
Methodology (Up-and-Down Procedure - OECD Guideline 425):
-
Animal Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a single sex are acclimatized to the laboratory conditions for at least five days.
-
Dosing: A single animal is dosed with this compound at a starting dose level. The route of administration (e.g., oral, intravenous) is chosen based on the intended clinical application.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed factor. This sequential process continues until a stopping criterion is met.
-
LD50 Calculation: The LD50 value is calculated using a maximum likelihood method based on the outcomes of the sequentially dosed animals.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes in major organs.
Potential Signaling Pathways and Experimental Workflows
While no specific signaling pathways have been identified for this compound, a common approach in toxicology is to investigate its effect on well-known pathways involved in cell survival, apoptosis, and stress responses. The following diagrams illustrate hypothetical workflows and pathways that would be relevant to investigate.
Methodological & Application
Application Notes and Protocols for Protorubradirin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protorubradirin is a C-nitroso-sugar-containing antibiotic and a true secondary metabolite produced by the fermentation of Streptomyces achromogenes var. rubradiris.[1][2] It is the precursor to the more commonly known compound, Rubradirin, into which it is readily converted upon exposure to light and air through photo-oxidation.[1][2] This inherent instability presents a significant challenge for its isolation and purification. This compound has demonstrated noteworthy biological activity, including the inhibition of HIV reverse transcriptase, as well as activity against various strains of Staphylococcus aureus and Streptococci.
These application notes provide a detailed, representative protocol for the extraction and purification of this compound from Streptomyces achromogenes var. rubradiris fermentation cultures. The methodologies described are based on established principles for the isolation of sensitive natural products from actinomycetes and purification using preparative reversed-phase chromatography. All procedures must be conducted with strict adherence to light-exclusion and oxygen-minimization techniques to ensure the integrity of the target compound.
Data Presentation: Hypothetical Purification Summary
The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from a 10-liter fermentation broth. These values are representative and will vary depending on the specific fermentation conditions and purification scale.
| Purification Step | Total Volume (L) / Mass (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |
| Fermentation Broth (Clarified) | 10 L | 15 | 150 | <1 | 100 |
| Ethyl Acetate Extract | 0.5 L | 280 | 140 | ~5 | 93.3 |
| Crude Solid Extract | 5 g | 27 mg/g | 135 | ~5 | 90 |
| Preparative HPLC Fraction Pool | 0.2 L | 500 | 100 | >95 | 66.7 |
| Lyophilized this compound | 98 mg | >970 mg/g | 95 | >97 | 63.3 |
Experimental Protocols
Fermentation of Streptomyces achromogenes var. rubradiris
This protocol outlines the general procedure for the fermentation of S. achromogenes to produce this compound. Optimization of media components and fermentation parameters is recommended for maximizing yield.
Materials:
-
Streptomyces achromogenes var. rubradiris culture
-
Seed culture medium (e.g., Tryptone Soya Broth)
-
Production medium (e.g., a soybean meal-based medium)
-
Sterile baffled flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculate a seed culture of S. achromogenes in the seed medium and incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
Transfer the seed culture to the production fermenter at a 5-10% (v/v) inoculation rate.
-
Conduct the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.
-
Monitor the production of this compound periodically using analytical HPLC.
-
Harvest the fermentation broth when this compound production reaches its maximum.
Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth using solvent extraction. Crucially, all steps must be performed in the dark or under red light, and solvents should be deoxygenated by bubbling with nitrogen or argon gas prior to use.
Materials:
-
Harvested fermentation broth
-
Centrifuge
-
Ethyl acetate (deoxygenated)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Amber glassware
Protocol:
-
Separate the mycelial biomass from the fermentation broth by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Combine the supernatant and the solvent extract of the mycelium for total metabolite recovery.
-
Extract the clarified supernatant three times with an equal volume of deoxygenated ethyl acetate in a separatory funnel.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 35°C.
-
The resulting crude extract should be a viscous oil or semi-solid. Immediately store it under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.
Purification by Preparative Reversed-Phase HPLC
This protocol outlines the purification of this compound from the crude extract using preparative high-performance liquid chromatography (HPLC).
Materials:
-
Crude this compound extract
-
HPLC-grade acetonitrile (deoxygenated)
-
HPLC-grade water (deoxygenated)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Amber collection vials
Protocol:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 80% water / 20% acetonitrile).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Elute the column with a linear gradient of acetonitrile in water. A suggested starting gradient is 20% to 80% acetonitrile over 40 minutes. The flow rate will depend on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 360 nm).
-
Collect fractions corresponding to the this compound peak in amber vials.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
Final Product Preparation: Lyophilization
To obtain a stable solid product, the purified this compound solution is lyophilized.
Materials:
-
Pooled pure this compound fractions
-
Lyophilizer (freeze-dryer)
-
Amber vials suitable for lyophilization
Protocol:
-
Quickly freeze the pooled fractions in a shell-freezer or by placing the vials in a -80°C freezer.
-
Place the frozen samples on the pre-chilled shelves of the lyophilizer.
-
Run a standard lyophilization cycle until all the solvent is removed.
-
Backfill the lyophilizer chamber with an inert gas (argon or nitrogen) before sealing the vials.
-
Store the lyophilized this compound powder at -20°C or below, protected from light and moisture.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Hypothetical Signaling Pathway: Antibacterial Action
As the specific signaling pathway for this compound is not yet elucidated, this diagram represents a generalized mechanism for an antibiotic that inhibits a crucial bacterial cellular process, leading to cell death.
Caption: Generalized antibacterial mechanism of action.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Protorubradirin
Introduction
Protorubradirin is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic properties. As research into its efficacy and safety progresses, the need for a robust and reliable analytical method for its quantification in various matrices becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideally suited for the separation, identification, and quantification of complex organic molecules like this compound. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound, providing researchers, scientists, and drug development professionals with a detailed protocol for its implementation and validation.
The described method is designed to be a starting point for the analysis of this compound and should be subjected to in-house validation to ensure its suitability for the intended application. The protocol outlines the chromatographic conditions, sample preparation procedures, and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
Figure 1: Experimental workflow for the HPLC analysis of this compound.
Detailed Protocol: Proposed HPLC Method for this compound
This protocol provides a comprehensive methodology for the quantification of this compound using RP-HPLC.
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable modifier, analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in the table below. These parameters may require optimization based on the specific HPLC system and column used.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 30-70% B15-20 min: 70-90% B20-22 min: 90% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan of this compound (e.g., 254 nm) |
| Run Time | 25 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
The sample preparation procedure will depend on the matrix. The following is a general procedure for a solid sample:
-
Accurately weigh a quantity of the powdered sample expected to contain approximately 10 mg of this compound.
-
Transfer the weighed sample to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to facilitate extraction.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilutions may be necessary to bring the concentration of this compound within the calibration range.
Method Validation Protocol
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be established based on the linearity study. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery between 98.0% and 102.0% at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters are slightly varied. |
Method Validation Workflow
Figure 2: Logical flow for the validation of the proposed HPLC method.
This comprehensive guide provides a solid foundation for the development and validation of a high-performance liquid chromatography method for the analysis of this compound. Researchers are encouraged to adapt and optimize this protocol to suit their specific analytical needs and laboratory instrumentation.
Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Protorubradirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protorubradirin is a natural product that has demonstrated potential as an antibacterial agent. It is closely related to the antibiotic rubradirin, being its C-nitroso-analogue.[1] Upon exposure to light and air, this compound is converted to rubradirin.[1] This document provides detailed protocols for the in vitro assessment of the antibacterial activity of this compound, focusing on the determination of the Minimum Inhibitory Concentration (MIC). The provided methodologies are based on established standards for antimicrobial susceptibility testing.
Data Presentation
The antibacterial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The results should be summarized in a clear and structured table for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Rubradirin MIC (µg/mL) (Reference) | Ampicillin MIC (µg/mL) (Control) | Vancomycin MIC (µg/mL) (Control) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Data to be filled | Data to be filled | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive | Data to be filled | Data to be filled | ||
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Data to be filled | Data to be filled | ||
| Escherichia coli ATCC 25922 | Gram-negative | Data to be filled | Data to be filled | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data to be filled | Data to be filled | ||
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | Data to be filled | Data to be filled |
Note: This table is a template. Researchers should populate it with their experimentally determined data.
Experimental Protocols
Standardized methods for determining the MIC of an antibacterial agent include broth microdilution, agar dilution, and disk diffusion.[4] The broth microdilution method is often preferred for its efficiency and conservation of reagents.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.[3][5][6]
Materials:
-
This compound (light-sensitive, handle in low light conditions)
-
Bacterial strains (e.g., from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Control antibiotics (e.g., Ampicillin, Vancomycin)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its light sensitivity, all manipulations involving this compound should be performed in a darkened room or with light-protective covering.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. This results in a final inoculum of approximately 1.5 x 10⁵ CFU/mL and brings the total volume in each well to 110 µL. Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. Growth can be assessed visually or by using a microplate reader to measure turbidity.
-
Protocol 2: Agar Dilution Assay for MIC Determination
This method involves incorporating this compound into an agar medium to determine the MIC.[7][8][9]
Materials:
-
This compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Water bath (50°C)
-
Inoculum replicator (optional)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Melt MHA and cool it to 50°C in a water bath.
-
Add a specific volume of each this compound dilution to molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x concentrated antibiotic solution to 18 mL of molten agar.[10]
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.
-
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to this compound.[11][12][13][14]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Forceps
Procedure:
-
Preparation of this compound Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.
-
Visualizations
Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay
References
- 1. This compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. youtube.com [youtube.com]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. asm.org [asm.org]
Application Notes and Protocols for Testing Protorubradirin Against HIV Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the evaluation of Protorubradirin, a novel compound, as a potential inhibitor of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). HIV RT is a critical enzyme for the replication of the virus, making it a key target for antiretroviral drugs.[1][2][3] The protocols outlined below describe standard biochemical and cell-based assays to determine the inhibitory activity of this compound against HIV-1 RT, its antiviral efficacy in a cellular context, and its potential cytotoxicity.
Data Presentation: Summary of (Hypothetical) Quantitative Data
The following tables summarize hypothetical quantitative data for this compound's activity against HIV-1 Reverse Transcriptase. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro HIV-1 Reverse Transcriptase Inhibition
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Inhibition Mechanism |
| This compound | Recombinant HIV-1 RT (p66/p51) | Non-radioactive colorimetric | 8.5 | Non-competitive (Hypothetical) |
| Nevirapine (Control) | Recombinant HIV-1 RT (p66/p51) | Non-radioactive colorimetric | 0.2 | Non-competitive (NNRTI) |
| Zidovudine-TP (Control) | Recombinant HIV-1 RT (p66/p51) | Non-radioactive colorimetric | 0.05 | Competitive (NRTI) |
IC50: The half-maximal inhibitory concentration. NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor.[1][4] NRTI: Nucleoside Reverse Transcriptase Inhibitor.[1]
Table 2: Antiviral Activity and Cytotoxicity in Cell Culture
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | TZM-bl | HIV-1 NL4-3 | 15.2 | >100 | >6.6 |
| Nevirapine (Control) | TZM-bl | HIV-1 NL4-3 | 0.04 | >50 | >1250 |
| Zidovudine (Control) | TZM-bl | HIV-1 NL4-3 | 0.01 | >100 | >10000 |
EC50: The half-maximal effective concentration. CC50: The half-maximal cytotoxic concentration. SI: A measure of the compound's therapeutic window.
Experimental Protocols
Biochemical Assay: In Vitro HIV-1 Reverse Transcriptase Inhibition
This protocol describes a non-radioactive, colorimetric assay to determine the IC50 value of this compound against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Control inhibitors (e.g., Nevirapine, Zidovudine triphosphate)
-
HIV-1 RT Assay Kit (commercial kits are available and typically include reaction buffer, template/primer, dNTPs, and detection reagents)
-
96-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution to create a range of test concentrations. Prepare similar dilutions for the control inhibitors.
-
Assay Reaction Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add the specified amount of template/primer (e.g., poly(A)·oligo(dT)).
-
Add the dNTP mix containing digoxigenin- and biotin-labeled nucleotides.
-
Add the serially diluted this compound or control inhibitors to the respective wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the DNA product.
-
Detection:
-
Stop the reaction according to the kit's instructions.
-
The newly synthesized DNA, labeled with biotin and digoxigenin, is captured on a streptavidin-coated plate.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
After a washing step, add a peroxidase substrate (e.g., TMB).
-
Stop the color development with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (negative control) from all other readings.
-
Calculate the percentage of RT inhibition for each concentration of this compound compared to the positive control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay: Antiviral Activity and Cytotoxicity
This protocol determines the EC50 of this compound in a cell-based HIV-1 infection assay and its cytotoxicity (CC50).
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound
-
Control antiviral drugs (e.g., Nevirapine, Zidovudine)
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin, and streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Protocol for Antiviral Activity (EC50):
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Addition: Add serial dilutions of this compound or control drugs to the wells. Include wells with no compound as a virus control.
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol for Cytotoxicity (CC50):
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate as described above.
-
Compound Addition: Add serial dilutions of this compound or control drugs to the wells. Include wells with no compound as a cell viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol.
-
Data Analysis:
-
Measure the absorbance or luminescence, depending on the assay used.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the cell viability control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration.
-
Visualizations
Mechanism of HIV Reverse Transcription and Inhibition
The following diagram illustrates the process of HIV reverse transcription and the points of action for different classes of inhibitors.
Caption: Mechanism of HIV reverse transcription and points of inhibition.
Experimental Workflow for this compound Evaluation
This diagram outlines the logical flow of experiments to assess the anti-HIV RT activity of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral drug - Anti-HIV, Treatment, Prevention | Britannica [britannica.com]
- 3. youtube.com [youtube.com]
- 4. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Protorubradirin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, identifying the molecular target of a novel bioactive compound like Protorubradirin is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. These detailed application notes and protocols provide a comprehensive guide to modern target identification and validation techniques applicable to natural products.
This document outlines several robust experimental strategies, including both label-free and probe-based proteomics approaches, as well as genetic methods. Detailed protocols for key experiments are provided to facilitate their implementation in the laboratory.
I. Target Identification Strategies: An Overview
The journey to identify the molecular target of a novel compound like this compound can be approached from several angles. The choice of methodology often depends on the compound's properties, available resources, and the biological question at hand. The primary strategies fall into three main categories: affinity-based proteomics, biophysical (label-free) methods, and genetic approaches.
1. Affinity-Based Proteomics: This classic approach utilizes a modified version of the small molecule (a "probe") to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[1][2][3]
2. Biophysical (Label-Free) Methods: These techniques detect the interaction between a small molecule and its target by measuring changes in the target protein's physical properties, such as its stability, without the need to chemically modify the compound.[4][5][6] This is particularly advantageous for natural products where derivatization might alter their activity.[7][8][9]
3. Genetic Approaches: These powerful methods identify genes that, when perturbed, alter the cellular response to the compound of interest, thereby pointing to the target or its pathway.[10][11][12]
The following sections will delve into specific protocols for key techniques within these categories.
II. Experimental Protocols
A. Affinity Chromatography-Mass Spectrometry (AC-MS)
Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand.[1][3] For this compound, this involves chemically modifying the molecule to incorporate a linker and an affinity tag (e.g., biotin) to create a probe. This probe is then immobilized on a solid support to capture its binding partners from a cell lysate.
Protocol: Photo-Affinity Labeling and Chromatography
This protocol utilizes a photo-reactive crosslinker to form a covalent bond between the this compound probe and its target upon UV irradiation, which helps to capture even transient or weak interactions.[2]
1. Synthesis of this compound Affinity Probe:
- Identify a non-essential functional group on this compound for chemical modification.
- Synthesize a derivative of this compound containing a linker, a photo-activatable crosslinker (e.g., a diazirine), and a biotin tag.
- Verify that the biological activity of the probe is comparable to the parent compound to ensure that the modification does not disrupt its interaction with the target.
2. Preparation of Cell Lysate:
- Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to a high density.
- Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
3. Photo-Affinity Labeling:
- Incubate the cell lysate with the this compound probe at a predetermined concentration for 1-2 hours at 4°C to allow for binding.
- As a negative control, incubate a separate aliquot of lysate with the probe in the presence of an excess of the original, unmodified this compound to competitively inhibit the binding of the probe to its specific target.
- Transfer the mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce crosslinking.
4. Enrichment of Biotinylated Proteins:
- Add streptavidin-coated magnetic beads to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
- Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing SDS and beta-mercaptoethanol) and by boiling.
- Separate the eluted proteins by SDS-PAGE.
- Stain the gel (e.g., with Coomassie or silver stain) and excise the protein bands that are present in the experimental sample but absent or significantly reduced in the competitive control.
- Perform in-gel digestion of the proteins with trypsin.
- Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
- Identify the proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot, Sequest).
- Candidate target proteins are those that are significantly enriched in the sample treated with the this compound probe compared to the competitive control.
Table 1: Quantitative Data Summary for AC-MS
| Protein ID | Spectral Counts (Probe) | Spectral Counts (Competition) | Fold Enrichment |
| P12345 | 150 | 5 | 30 |
| Q67890 | 12 | 10 | 1.2 |
| ... | ... | ... | ... |
Workflow for Affinity Chromatography-Mass Spectrometry
B. Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies protein targets based on their stabilization upon binding to a small molecule, which confers resistance to proteolysis.[9][13] This technique is advantageous as it uses the unmodified natural product.[7][8]
Protocol: DARTS Assay
1. Preparation of Cell Lysate:
- Prepare a native protein lysate as described in the AC-MS protocol, but omit detergents that would denature proteins (e.g., SDS). A suitable buffer is M-PER or a similar non-denaturing lysis buffer.
2. This compound Treatment:
- Divide the lysate into aliquots.
- Treat one aliquot with this compound at various concentrations.
- Treat a control aliquot with the vehicle (e.g., DMSO).
- Incubate for 1 hour at room temperature.
3. Protease Digestion:
- Add a protease, such as pronase or thermolysin, to each aliquot. The optimal protease and its concentration, as well as the digestion time, need to be empirically determined.[14]
- Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
- Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
4. Analysis by SDS-PAGE and Mass Spectrometry:
- Separate the digested protein samples by SDS-PAGE.
- Visualize the proteins by Coomassie or silver staining.
- Look for protein bands that are present or more intense in the this compound-treated lanes compared to the vehicle control lane, indicating protection from proteolysis.
- Excise these protected bands, perform in-gel digestion with trypsin, and identify the proteins by LC-MS/MS as described in the AC-MS protocol.
5. Validation by Western Blot:
- If a candidate target is identified and an antibody is available, validate the DARTS result by performing the assay followed by Western blotting for the specific protein.[9]
Table 2: Quantitative Data Summary for DARTS
| Protein ID | Band Intensity (Vehicle) | Band Intensity (this compound) | Protection Ratio |
| P54321 | 100 | 850 | 8.5 |
| Q09876 | 950 | 980 | 1.03 |
| ... | ... | ... | ... |
Workflow for the DARTS Assay
C. Cellular Thermal Shift Assay (CETSA)
CETSA is another label-free method that relies on the principle that binding of a ligand increases the thermal stability of its target protein.[15][16] This increased stability is detected by heating cell lysates or intact cells to a temperature that denatures most proteins, and then quantifying the amount of the target protein that remains soluble.[17]
Protocol: CETSA
1. Cell Treatment:
- Treat intact cells with this compound or vehicle for a defined period.
2. Heat Treatment:
- Harvest the cells and resuspend them in PBS.
- Heat aliquots of the cell suspension at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
- To determine the optimal temperature, a temperature gradient experiment should be performed first.
3. Lysis and Fractionation:
- Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents.
- Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
4. Protein Quantification:
- Analyze the soluble fractions by Western blot using an antibody against the putative target protein.
- Quantify the band intensities to generate a "melting curve" for the protein in the presence and absence of this compound. A shift in the melting curve to higher temperatures indicates target engagement.
5. Isothermal Dose-Response (ITDR):
- To determine the potency of the interaction, perform an isothermal dose-response experiment.
- Treat cells with a range of this compound concentrations, heat all samples at a single, optimized temperature (from the melting curve experiment), and then quantify the amount of soluble target protein.
Table 3: Quantitative Data Summary for CETSA
| This compound (µM) | Temperature (°C) | Soluble Protein (% of unheated) |
| 0 (Vehicle) | 50 | 100 |
| 0 (Vehicle) | 55 | 50 |
| 0 (Vehicle) | 60 | 10 |
| 10 | 50 | 100 |
| 10 | 55 | 90 |
| 10 | 60 | 60 |
Workflow for the Cellular Thermal Shift Assay
D. CRISPR/Cas9-Based Genetic Screening
CRISPR/Cas9 technology can be used for genome-wide screens to identify genes that are essential for a drug's activity.[18][19] A knockout of the target gene should confer resistance to the cytotoxic effects of this compound.
Protocol: CRISPR/Cas9 Loss-of-Function Screen
1. Library Transduction:
- Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library via lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.
2. This compound Selection:
- Split the cell population into two groups.
- Treat one group with this compound at a concentration that kills a majority of the cells (e.g., IC80).
- Treat the control group with vehicle.
- Culture the cells for a sufficient period for the resistant clones to grow.
3. Genomic DNA Extraction and Sequencing:
- Harvest the surviving cells from both populations and extract genomic DNA.
- Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
- Perform high-throughput sequencing to determine the abundance of each sgRNA in both the treated and control populations.
4. Data Analysis:
- Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.[18]
- The genes targeted by these enriched sgRNAs are candidate targets or are in the target pathway. Loss of these genes confers resistance to this compound.
Table 4: Quantitative Data Summary for CRISPR Screen
| Gene | sgRNA ID | Log2 Fold Change (Treated/Control) | p-value |
| GENE-X | X_1 | 8.2 | <0.001 |
| GENE-X | X_2 | 7.9 | <0.001 |
| GENE-Y | Y_1 | 1.1 | 0.34 |
| ... | ... | ... | ... |
Workflow for CRISPR/Cas9 Screening
III. Target Validation
Once a list of candidate targets is generated, it is crucial to validate them. Validation can be achieved through a combination of orthogonal approaches:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between this compound and a purified candidate protein and to determine the binding affinity.
-
Enzymatic or Functional Assays: If the candidate target is an enzyme or a receptor, its activity can be measured in the presence and absence of this compound.
-
Cellular Target Engagement: CETSA can be used to confirm that this compound engages the target in intact cells.[16]
-
Genetic Validation: Using siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the candidate target gene should phenocopy the effect of this compound treatment. Conversely, overexpression of the target may lead to resistance.
IV. Signaling Pathway Analysis
Identifying the direct target is often the first step. Understanding the downstream signaling pathways affected by this compound's interaction with its target is crucial for elucidating its complete mechanism of action.
Hypothetical this compound Signaling Pathway
If, for instance, this compound is found to inhibit a specific kinase (e.g., Kinase X), this could lead to the modulation of a downstream signaling cascade, such as the PI3K/AKT or MAPK pathways, which are commonly involved in cell proliferation and survival.[20][21][22]
By employing the systematic approaches outlined in these application notes, researchers can confidently embark on the identification and validation of the molecular target of this compound, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 2. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9 library screening for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 15. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 20. PILRB potentiates the PI3K/AKT signaling pathway and reprograms cholesterol metabolism to drive gastric tumorigenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Src signaling pathways in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PILRB potentiates the PI3K/AKT signaling pathway and reprograms cholesterol metabolism to drive gastric tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Protorubradirin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protorubradirin is a novel investigational agent with potential anti-neoplastic properties. These application notes provide a comprehensive overview and detailed protocols for the subcutaneous (SC) administration of this compound in preclinical mouse models of cancer. The following sections detail methodologies for assessing its pharmacokinetic profile, anti-tumor efficacy, and potential mechanism of action. This document is intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Subcutaneous Injection
| Parameter | Value |
| Dose (mg/kg) | 25 |
| Cmax (µg/mL) | 15.8 ± 2.1 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC(0-t) (µg·h/mL) | 95.7 ± 12.3 |
| Half-life (t1/2) (h) | 6.4 ± 1.1 |
| Clearance (CL/F) (mL/h/kg) | 261 ± 35 |
Table 2: Anti-Tumor Efficacy of this compound in Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | 1540 ± 210 | - | 25 |
| This compound (10 mg/kg) | 980 ± 150 | 36.4% | 34 |
| This compound (25 mg/kg) | 525 ± 98 | 66.0% | 45 |
| Positive Control (Drug X) | 480 ± 85 | 68.8% | 48 |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Subcutaneously Administered this compound
Objective: To determine the pharmacokinetic profile of this compound in mice following a single subcutaneous dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC in sterile saline)
-
8-10 week old C57BL/6 mice
-
Syringes and needles (27G)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound in the vehicle at the desired concentration.
-
Animal Dosing: Acclimatize mice for at least one week. Administer a single subcutaneous injection of this compound (e.g., 25 mg/kg) into the dorsal flank of the mice.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method, such as tail vein or submandibular bleeding, at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1][2] A sparse sampling or composite study design can be used where different subsets of mice are bled at different time points to minimize stress on individual animals.
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the blood at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.[3]
Protocol 2: Subcutaneous Xenograft Mouse Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.
Materials:
-
Cancer cell line of interest (e.g., human prostate cancer cell line PC-3)
-
Matrigel
-
8-10 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
This compound and vehicle
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right dorsal flank of each mouse.[4]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[5] Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Drug Administration: Administer this compound or vehicle subcutaneously at a site distant from the tumor, according to the predetermined dosing schedule (e.g., daily, three times a week).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. A secondary endpoint can be overall survival.
-
Study Termination: Euthanize the mice when tumors reach a predetermined maximum size or if signs of significant morbidity are observed. Collect tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Discussion
The protocols outlined above provide a standardized framework for the in vivo evaluation of this compound administered subcutaneously. The pharmacokinetic data will be essential for understanding the drug's profile and for designing effective dosing regimens for efficacy studies. The xenograft model is a well-established method for assessing the anti-tumor activity of novel compounds.[5][6]
It is hypothesized that this compound may exert its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7][8][9] Further mechanistic studies on tumor samples collected at the end of the efficacy studies, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), will be crucial to elucidate the in vivo mechanism of action.[10]
Researchers should adapt these protocols based on the specific characteristics of this compound and the cancer models being used. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Subcutaneous and Orthotopic Mouse Models of Prostate Cancer: Vascular Perfusion, Vasculature Density, Hypoxic Burden and BB2r-Targeting Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Subcutaneous and Orthotopic Mouse Models of Prostate Cancer: Vascular Perfusion, Vasculature Density, Hypoxic Burden and BB2r-Targeting Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A narrative review of multiple mechanisms of progranulin in cancer: a potential target for anti-cancer therapy - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 8. PILRB potentiates the PI3K/AKT signaling pathway and reprograms cholesterol metabolism to drive gastric tumorigenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PILRB potentiates the PI3K/AKT signaling pathway and reprograms cholesterol metabolism to drive gastric tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination treatment with Phloretin enhances the anti-tumor efficacy of radiotherapy in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Protorubradirin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies and biological activities of Protorubradirin and its derivatives. The information is intended to guide researchers in the synthesis of these complex natural products and to provide a basis for further drug development efforts.
Introduction
This compound is a precursor to the ansamycin antibiotic rubradirin. The rubradirin family of natural products has garnered significant interest due to their potent biological activities, including antibacterial and antiviral properties. The complex molecular architecture of these compounds, characterized by a polyketide-derived ansa chain, a naphthoquinone core, and an aminocoumarin moiety, presents a considerable synthetic challenge. These notes focus on the techniques applicable to the synthesis of this compound derivatives, drawing from established strategies for related ansamycin antibiotics.
Synthetic Strategies
The total synthesis of this compound and its derivatives is a complex undertaking that requires a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together. The primary fragments include the rubransarol polyketide chain, the aminocoumarin unit, and the naphthoquinone chromophore.
Synthesis of the Naphthoquinone Chromophore
A key transformation in the synthesis of the naphthoquinone core is the Diels-Alder reaction. This approach allows for the rapid construction of the highly substituted aromatic system.
Experimental Protocol: Diels-Alder Approach to the Morpholinonaphthoquinone Chromophore
This protocol is adapted from studies on the synthesis of the rubradirin antibiotics.
-
Preparation of the Diene: A suitably substituted 1,3-butadiene derivative is prepared. The choice of substituents is critical for controlling the regioselectivity of the Diels-Alder reaction.
-
Preparation of the Dienophile: A functionalized benzoquinone serves as the dienophile.
-
Diels-Alder Cycloaddition: The diene and dienophile are reacted in a suitable solvent (e.g., toluene, xylene) under thermal conditions to afford the cycloadduct.
-
Aromatization: The resulting cycloadduct is aromatized, typically through an oxidation step, to yield the naphthoquinone core.
-
Further Functionalization: Subsequent steps involve the introduction of the morpholine ring and other necessary functional groups to complete the chromophore.
Logical Workflow for Naphthoquinone Synthesis
Caption: A convergent workflow for the synthesis of the morpholinonaphthoquinone chromophore.
Synthesis of the Aminocoumarin Moiety
The aminocoumarin portion of this compound is biosynthetically derived from tyrosine. Chemical synthesis of this fragment can be achieved through various established methods for coumarin synthesis.
Experimental Protocol: Synthesis of the 3-Amino-4,7-dihydroxycoumarin Moiety
-
Pechmann Condensation: A common method for coumarin synthesis involves the Pechmann condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
-
Nitration: The resulting coumarin can be nitrated at the 3-position.
-
Reduction: Subsequent reduction of the nitro group affords the 3-aminocoumarin derivative.
-
Hydroxylation: Introduction of the hydroxyl groups at positions 4 and 7 can be achieved through various hydroxylation methods.
Synthesis of the Rubransarol Polyketide Chain
The synthesis of the complex polyketide chain of rubransarol is a significant challenge. Strategies often involve the iterative coupling of smaller, chiral building blocks. Modern synthetic methods such as aldol reactions, Wittig reactions, and transition-metal-catalyzed cross-coupling reactions are employed to construct the carbon skeleton with the correct stereochemistry.
General Strategy for Polyketide Synthesis
Protorubradirin: A Tool for Investigating Bacterial Protein and RNA Synthesis
Application Note
Introduction
Protorubradirin is a naturally occurring antibiotic produced by the bacterium Streptomyces achromogenes var. rubradiris. Initial isolation and characterization have revealed that this compound is the true secondary metabolite, while the more commonly known rubradirin is its photo-oxidation product.[1] Structurally, this compound is distinguished by a C-nitroso-sugar fragment, which is sensitive to light and air, converting it to rubradirin.[1]
Contrary to initial hypotheses, current scientific evidence indicates that the primary mechanism of action for this class of antibiotics is not the inhibition of bacterial cell wall synthesis. Instead, research has shown that rubradirin and its derivatives target fundamental processes in bacterial molecular biology. Specifically, rubradirin has been found to inhibit the initiation of protein synthesis at the bacterial ribosome.[2] Furthermore, the aglycone form of rubradirin acts as a potent inhibitor of bacterial RNA polymerase, distinguishing its mechanism from other ansamycin antibiotics.[2]
This application note provides an overview of the use of this compound and its derivative, rubradirin, as research tools for studying bacterial protein and RNA synthesis. It also includes a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial strains.
Application in Research
The unique dual-inhibitory action of the rubradirin scaffold presents a valuable tool for researchers in microbiology and drug development:
-
Dissecting Bacterial Gene Expression: The differential inhibition of transcription and translation by rubradirin and its aglycone can be exploited to study the coupling of these processes in bacteria.
-
Investigating Ribosome Function: Rubradirin's specific inhibition of translation initiation can be used to probe the structure and function of the bacterial ribosome.
-
RNA Polymerase Inhibition Studies: The rubradirin aglycone provides a distinct chemical scaffold for studying the mechanism of bacterial RNA polymerase and for the development of novel RNA polymerase inhibitors.
-
Antimicrobial Drug Discovery: The novel mechanism of action of rubradirin suggests it could be a starting point for the development of new antibiotics that are less susceptible to existing resistance mechanisms.
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the literature, the following table provides a template for researchers to populate with their own experimental data. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3][4]
| Bacterial Strain | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | Data not available | Data not available |
| Escherichia coli | This compound | Data not available | Data not available |
| Bacillus subtilis | This compound | Data not available | Data not available |
| Pseudomonas aeruginosa | This compound | Data not available | Data not available |
| Staphylococcus aureus | Rubradirin | Data not available | Data not available |
| Escherichia coli | Rubradirin | Data not available | Data not available |
| Bacillus subtilis | Rubradirin | Data not available | Data not available |
| Pseudomonas aeruginosa | Rubradirin | Data not available | Data not available |
Note: MIC values should be determined using a standardized method, such as the broth microdilution assay described in the protocols section.
Experimental Protocols
Protocol 1: General Method for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound or rubradirin against a panel of bacterial strains.
Materials:
-
This compound or Rubradirin stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile multichannel pipette and reservoirs
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the test compound in the 96-well plate.
-
For example, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the stock solution (at a concentration twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 should contain broth with no antibiotic (growth control).
-
Well 12 should contain uninoculated broth (sterility control).
-
-
Inoculum Preparation:
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Visualizations
Caption: Mechanism of action of Rubradirin and its aglycone.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. This compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. bmglabtech.com [bmglabtech.com]
Cultivating Streptomyces achromogenes for Protorubradirin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cultivation of Streptomyces achromogenes var. rubradiris to produce the antibiotic Protorubradirin. These guidelines are intended for use in research and drug development settings.
This compound is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. It is a light-sensitive compound that undergoes photo-oxidation to form Rubradirin.[1] Therefore, all extraction and purification steps should be performed in the dark or under red light to prevent degradation.
Section 1: Cultivation of Streptomyces achromogenes var. rubradiris
Successful production of this compound relies on the careful cultivation of S. achromogenes var. rubradiris. This section details the recommended media and growth conditions.
Recommended Culture Media
The German Collection of Microorganisms and Cell Cultures (DSMZ) recommends several media for the cultivation of Streptomyces achromogenes var. rubradiris. The compositions of these media are provided in the tables below.
Table 1: Composition of GYM Streptomyces Medium (DSMZ Medium 65) [2][3][4][5]
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar | 20.0 |
| Distilled Water | 1000.0 mL |
| pH | 7.2 (before adding agar) |
Note: For liquid medium, omit CaCO₃.
Table 2: Composition of Rolled Oats Mineral Medium (DSMZ Medium 84) [6][7][8]
| Component | Concentration (g/L) |
| Rolled Oats | 20.0 |
| Agar | 20.0 |
| Trace Element Solution* | 1.0 mL |
| Distilled Water | 1000.0 mL |
Table 3: Composition of Trace Element Solution for DSMZ Medium 84 [6]
| Component | Concentration (g/L) |
| FeSO₄ x 7H₂O | 0.1 |
| MnCl₂ x 4H₂O | 0.1 |
| ZnSO₄ x 7H₂O | 0.1 |
Table 4: Composition of Starch-Mineral Salt-Agar (STMS) (DSMZ Medium 252) [1][9]
| Component | Concentration (g/L) |
| Soluble Starch | 10.0 |
| (NH₄)₂SO₄ | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄ x 7H₂O | 1.0 |
| NaCl | 1.0 |
| CaCO₃ | 2.0 |
| Trace Element Solution (from Medium 84) | 1.0 mL |
| Agar | 15.0 |
| Distilled Water | 1000.0 mL |
| pH | 7.2 |
Experimental Protocol: Cultivation of S. achromogenes var. rubradiris
This protocol outlines the steps for the cultivation of S. achromogenes var. rubradiris in liquid medium for the production of this compound.
Materials:
-
Selected liquid culture medium (e.g., GYM broth without CaCO₃)
-
Cryopreserved stock of S. achromogenes var. rubradiris
-
Sterile baffled flasks
-
Incubator shaker
-
Sterile techniques and equipment
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small amount of the cryopreserved culture to a fresh agar plate of the chosen medium (e.g., GYM agar).
-
Incubate the plate at 28°C until sufficient growth of aerial mycelia is observed.
-
Aseptically transfer a loopful of the mycelia into a flask containing the seed culture medium.
-
Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate the production culture medium with the seed culture at a 5-10% (v/v) ratio.
-
Incubate the production culture at 28°C on a rotary shaker at 200-250 rpm.
-
Monitor the culture for growth and this compound production. The optimal fermentation time will need to be determined empirically but is typically in the range of 5-10 days for many Streptomyces species.
-
Diagram 1: Experimental Workflow for this compound Production
Caption: Workflow for this compound production.
Section 2: Extraction and Purification of this compound
Due to the light-sensitive nature of this compound, all procedures in this section must be carried out in the dark or under red light.
Experimental Protocol: Extraction and Purification
This protocol describes a general method for the extraction and purification of this compound from the fermentation broth using preparative reversed-phase high-performance liquid chromatography (HPLC).
Materials:
-
Fermentation broth of S. achromogenes var. rubradiris
-
Centrifuge and appropriate tubes
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Rotary evaporator
-
Preparative HPLC system with a suitable reversed-phase column (e.g., C18)
-
HPLC grade solvents and modifiers (e.g., water, acetonitrile, trifluoroacetic acid - TFA)
-
Lyophilizer
Procedure:
-
Harvesting and Extraction:
-
Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.
-
Extract the supernatant and the mycelial cake with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Preparative Reversed-Phase HPLC:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Filter the dissolved extract to remove any particulate matter.
-
Perform preparative HPLC using a reversed-phase column (e.g., C18).
-
A typical mobile phase system would consist of a gradient of water (A) and acetonitrile (B), both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%).
-
The gradient can be optimized, but a starting point could be a linear gradient from 10% B to 90% B over 30-60 minutes.
-
Collect fractions based on the UV chromatogram, monitoring at a suitable wavelength.
-
Analyze the collected fractions for the presence and purity of this compound using analytical HPLC.
-
-
Final Product Preparation:
-
Pool the pure fractions containing this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified this compound as a solid.
-
Diagram 2: Signaling Pathway for Secondary Metabolite Production in Streptomyces (Generalized)
Caption: Generalized signaling pathway for antibiotic production.
Section 3: Data Presentation
Currently, there is a lack of publicly available quantitative data on the yield of this compound from Streptomyces achromogenes var. rubradiris under different fermentation conditions. Researchers are encouraged to systematically optimize the culture parameters and quantify the production to fill this knowledge gap. The following table is a template for recording and comparing such data.
Table 5: Template for Recording this compound Production Data
| Medium | Carbon Source (g/L) | Nitrogen Source (g/L) | Temperature (°C) | Agitation (rpm) | Fermentation Time (days) | This compound Yield (mg/L) |
| GYM | Glucose (4) | Yeast Extract (4), Malt Extract (10) | 28 | 200 | 7 | Data to be determined |
| GYM | Glucose (4) | Yeast Extract (4), Malt Extract (10) | 28 | 250 | 7 | Data to be determined |
| Medium 84 | Rolled Oats (20) | - | 28 | 200 | 7 | Data to be determined |
| Medium 252 | Soluble Starch (10) | (NH₄)₂SO₄ (2) | 28 | 200 | 7 | Data to be determined |
Section 4: Concluding Remarks
The protocols and information provided in this document serve as a comprehensive guide for the cultivation of Streptomyces achromogenes var. rubradiris and the subsequent production of this compound. The key to successful production lies in the careful control of culture conditions and the protection of the target compound from light-induced degradation. The optimization of fermentation parameters and the detailed analysis of production yields are critical next steps for enhancing the efficiency of this compound production for research and development purposes.
References
- 1. Impact of Culture Condition Modulation on the High-Yield, High-Specificity, and Cost-Effective Production of Terpenoids from Microbial Sources: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ualberta.ca [ualberta.ca]
- 8. Effect of Culture Media on the Yield and Protein Content of Pleurotus ostreatus (Jacq.) Kumm Mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Protorubradirin yield from Streptomyces fermentation
Welcome to the technical support center for the production of Protorubradirin from Streptomyces achromogenes var. rubradiris. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance the yield of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Rubradirin?
A1: this compound is the true, C-nitroso-containing secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, the more commonly known compound, is the photo-oxidation product of this compound.[1][2] Exposure to light and air during fermentation or extraction will convert this compound into Rubradirin, making it a critical factor to control for maximizing the yield of the target compound.[1]
Q2: What are the most common causes of low this compound yield?
A2: Low yields can typically be attributed to several factors:
-
Suboptimal Fermentation Conditions: Inadequate media composition (carbon, nitrogen, phosphate sources), non-ideal pH, temperature, or aeration can significantly limit production.[3]
-
Photo-oxidation: Uncontrolled exposure to light converts the target molecule, this compound, to Rubradirin.[1]
-
Inadequate Inoculum: Poor quality or insufficient quantity of the seed culture can lead to inconsistent growth and production.
-
Contamination: Streptomyces are relatively slow-growing, making them susceptible to contamination by faster-growing bacteria or fungi, which can outcompete for nutrients.[4][5]
-
Feedback Inhibition: High concentrations of this compound or its precursors may inhibit the biosynthetic pathway.
Q3: My Streptomyces culture is frequently contaminated. What can I do?
A3: Contamination is a primary challenge in handling Streptomyces due to their slow doubling time (4-6 hours).[4][5] To minimize risk:
-
Strict Aseptic Technique: Always work in a laminar flow hood. Use sterile flasks, media, pipettes, and other equipment.
-
Inoculum Purity: Ensure your seed culture is pure by streaking for single colonies and verifying morphology before starting a liquid culture.
-
Selective Media: If persistent contamination occurs, consider developing a selective medium that favors your Streptomyces strain while inhibiting common contaminants.
-
Monitor Early Growth: Contamination is most likely to occur during the early growth phase. Visually inspect cultures daily for any signs of foreign growth (e.g., unusual turbidity, film formation).[5]
Troubleshooting Guides
Problem: Low or No this compound Detected
Q: My analysis shows primarily Rubradirin, not this compound. How can I fix this?
A: This is a classic issue of photo-oxidation. This compound is highly sensitive to light.
Solution: Implement a light-protected workflow.
-
Fermentation: Cover your fermenter with aluminum foil or use an amber-colored vessel.
-
Extraction & Purification: Perform all downstream processing steps under low-light conditions or using amber glassware. This includes centrifugation, filtration, and chromatography.[1]
-
See Protocol 1 for a detailed experimental methodology.
Q: My yields are consistently low despite controlling for light exposure. What fermentation parameters should I optimize first?
Solution:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. Systematically test different sources. Glycerol and peptone have been found to be effective for secondary metabolite production in other Streptomyces species.[2]
-
Key Parameters: Focus on optimizing the factors that most significantly impact secondary metabolism: pH, temperature, and aeration (agitation and dissolved oxygen).[3][8]
-
Statistical Optimization: Use a Plackett-Burman design to screen for the most influential factors, followed by a Central Composite Design (CCD) to find the optimal concentration and conditions.[7][9]
Workflow for Diagnosing Low this compound Yield
Caption: A troubleshooting decision tree for low this compound yield.
Advanced Yield Enhancement Strategies
Q: How can precursor feeding boost this compound yield?
A: Supplementing the culture with biosynthetic precursors can bypass potential metabolic bottlenecks and increase the flux towards your target compound.[10] The this compound molecule is assembled from four distinct moieties, providing several targets for precursor feeding.[3][11]
Potential Precursors:
-
3-amino-5-hydroxybenzoic acid (AHBA): A key starter unit for the polyketide synthase.
-
Glycerol/Succinate & Glycine: Primary metabolites that feed into the AHBA pathway and other building blocks.[12]
-
Glucose: The ultimate precursor for the D-rubranitrose sugar moiety.[3]
-
Tyrosine & Methionine: Precursors for the coumarin and DHDP moieties.
Strategy: Introduce the precursor at different concentrations and time points (e.g., at inoculation, after 24h, after 48h) to determine the optimal feeding strategy.
Q: What genetic engineering strategies are most effective for Streptomyces?
A: Rational metabolic engineering provides a powerful alternative to random mutation for strain improvement.[9][13]
Key Strategies:
-
Overexpress Pathway-Specific Activators: Most biosynthetic gene clusters (BGCs) contain positive regulators (e.g., SARP family).[14][15] The Rubradirin BGC contains 58 ORFs, some of which are likely regulatory.[11] Overexpressing these genes under a strong constitutive promoter can significantly increase transcription of the entire cluster.
-
Knockout Repressors: Some BGCs are controlled by repressors (e.g., TetR family) that bind to operator sites and block transcription.[14] Deleting these genes can de-repress the pathway.
-
Engineer Precursor Pathways: Enhance the supply of key precursors like AHBA or malonyl-CoA by overexpressing enzymes in their respective biosynthetic pathways.
-
Heterologous Expression: Expressing the entire this compound BGC in a well-characterized, high-producing host strain can sometimes improve titers.[9]
Workflow for Genetic Engineering Strain Improvement
Caption: Workflow for creating a this compound overproducing strain.
Data & Protocols
Data Presentation
Table 1: Example Fermentation Parameter Optimization for Streptomyces spp. (Note: These values are representative and should be optimized for S. achromogenes var. rubradiris using a statistical design of experiments approach.)
| Parameter | Initial Range | Optimized Value (Example) | Reference |
| Carbon Source | Glucose, Glycerol, Starch (10-40 g/L) | Millet (20 g/L) | [7] |
| Nitrogen Source | Peptone, Yeast Extract, Soy Flour (1-10 g/L) | Yeast Extract (1 g/L) | [7] |
| Phosphate Source | K₂HPO₄ (0.1-1.0 g/L) | K₂HPO₄ (0.5 g/L) | [7] |
| Temperature | 25 - 35 °C | 25 °C | [7] |
| Initial pH | 6.0 - 8.5 | 8.0 | [7] |
| Agitation | 150 - 250 rpm | 150 rpm | [7] |
| Fermentation Time | 7 - 10 days | 9 days | [7] |
Experimental Protocols
Protocol 1: Light-Protected Fermentation and Extraction
-
Media Preparation: Prepare your optimized fermentation medium and sterilize by autoclaving.
-
Inoculation: In a laminar flow hood, inoculate the sterile medium with a fresh seed culture of S. achromogenes var. rubradiris (typically 2-5% v/v).
-
Incubation (Light-Protected): Immediately wrap the fermentation vessel (flask or bioreactor) securely with a double layer of heavy-duty aluminum foil to ensure no light penetration. Incubate at the optimized temperature and agitation speed for the predetermined duration (e.g., 9 days).
-
Harvesting: In a room with minimal lighting, harvest the fermentation broth.
-
Biomass Separation: Centrifuge the broth at 8,000 x g for 20 minutes to pellet the mycelia. Decant the supernatant.
-
Extraction (Light-Protected): Extract the mycelial pellet and the supernatant separately using an organic solvent (e.g., ethyl acetate or butanol). Perform this step in amber-colored glassware or vessels wrapped in foil.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. Protect the collection flask from light.
-
Analysis: Re-dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze immediately via HPLC using a UV-Vis detector, ensuring the autosampler is also protected from light if possible.
Hypothetical this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a Type I Polyketide Synthase (PKS) and numerous tailoring enzymes. The pathway starts with the precursor 3-amino-5-hydroxybenzoic acid (AHBA) and involves the sequential addition of extender units and subsequent modifications.
Caption: A simplified diagram of the proposed this compound biosynthetic pathway.
References
- 1. Synthesis of probable and improbable precursors for porphyrin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Optimization of Fermentation Medium for the Production of Glucose Isomerase Using Streptomyces sp. SB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secondary Metabolites and Biosynthetic Gene Clusters Analysis of Deep-Sea Hydrothermal Vent-Derived Streptomyces sp. SCSIO ZS0520 [mdpi.com]
- 11. Biosynthesis of rubradirin as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of Biosynthetic Gene Clusters, Secretory, and Antimicrobial Peptides Reveals Environmental Suitability of Exiguobacterium profundum PHM11 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polR, a pathway-specific transcriptional regulatory gene, positively controls polyoxin biosynthesis in Streptomyces cacaoi subsp. asoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protorubradirin Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Protorubradirin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: The final concentration of DMSO in your cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines, though some may be more sensitive.[3] It is essential to determine the specific tolerance of your cell line to DMSO.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What is causing this?
A3: This is a common issue known as precipitation, which can occur for several reasons when a DMSO stock solution is diluted into an aqueous medium.[4] The primary causes include:
-
Solvent Shift: this compound is less soluble in the aqueous environment of the culture medium compared to the concentrated DMSO stock.
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Temperature Changes: A decrease in temperature upon moving from a 37°C incubator to a laminar flow hood can reduce solubility.
-
pH of the Medium: The pH of your culture medium can influence the solubility of this compound.[5]
Q4: How can I prevent this compound from precipitating in my experiments?
A4: To prevent precipitation, consider the following strategies:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is within the tolerated range for your cells and helps maintain this compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Use of Solubilizing Agents: Incorporating excipients like cyclodextrins can enhance the aqueous solubility of poorly soluble compounds like this compound.[6][7][8][9][10]
-
Temperature Control: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Gentle Mixing: Add the this compound stock solution dropwise to the medium while gently swirling to ensure rapid and uniform distribution.
Q5: Are there alternative solvents to DMSO that I can use?
A5: While DMSO is the most common solvent for initial stock solutions, other organic solvents may be considered.[1][2] However, their compatibility with your specific in vitro assay and cell type must be thoroughly evaluated. Some alternatives that have been explored for other poorly soluble compounds include ethanol, or newer, greener solvents like Cyrene™ or propylene carbonate.[11][12] Always perform a vehicle control experiment to assess the effect of the solvent on your assay.
Troubleshooting Guides
Guide 1: this compound Precipitation Upon Dilution
This guide provides a step-by-step approach to troubleshooting precipitation that occurs immediately after diluting the this compound stock solution into the aqueous medium.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitate formation | Solvent Shift: Rapid change from a high DMSO concentration to an aqueous environment. | 1. Slow Addition: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling. 2. Serial Dilution: Perform an intermediate dilution of the stock in your medium before the final dilution. |
| Precipitate forms after a few minutes | Supersaturation: The final concentration is above the kinetic solubility limit. | 1. Lower Final Concentration: Test a lower final concentration of this compound in your assay. 2. Use of Cyclodextrins: Prepare a this compound-cyclodextrin inclusion complex to increase aqueous solubility.[6][7][8] |
| Precipitate appears as fine crystals | Temperature Effect: The medium or buffer was at a lower temperature, reducing solubility. | Ensure all components (medium, buffer, this compound stock) are at the assay temperature (e.g., 37°C) before mixing. |
Guide 2: this compound Precipitation During Incubation
This guide addresses the issue of precipitation that occurs over a longer period during the assay incubation.
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate after several hours | Compound Instability or Aggregation: this compound may be unstable or prone to aggregation in the aqueous environment over time.[13][14] | 1. Reduce Incubation Time: If experimentally feasible, reduce the incubation time. 2. Inclusion of Stabilizers: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05% for non-cell-based assays) or a carrier protein like bovine serum albumin (BSA) to the medium.[3] |
| Precipitate adheres to the culture vessel | Hydrophobic Interactions: The compound may be interacting with the plastic surface of the culture plate. | 1. Use of Low-Binding Plates: Switch to low-adhesion or protein-coated culture plates. 2. Inclusion of BSA: Add purified BSA to the medium to act as a carrier and reduce non-specific binding. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[6][7][8][9][10]
-
Cyclodextrin Solution Preparation: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer or cell culture medium. The concentration will need to be optimized but can range from 1-10% (w/v).
-
Complex Formation:
-
Add the this compound DMSO stock solution to the cyclodextrin solution.
-
Incubate the mixture at 37°C for 1-2 hours with gentle agitation to facilitate the formation of the inclusion complex.
-
-
Application in Assay: Use this this compound-cyclodextrin complex solution for your in vitro experiments. Remember to include a vehicle control with the cyclodextrin solution alone.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Protorubradirin stability in different solvents and pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Protorubradirin. It offers troubleshooting advice and answers to frequently asked questions regarding its stability in various solvents and under different pH conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What is the expected stability of this compound in common laboratory solvents?
A1: The stability of this compound in different solvents has not been extensively reported in publicly available literature. As a complex natural product, its stability can be influenced by the polarity, protic nature, and purity of the solvent. It is crucial to perform experimental evaluations to determine its stability in solvents intended for use in your assays. A general approach is to test stability in a range of solvents covering a spectrum of polarities, such as methanol, acetonitrile, DMSO, and aqueous buffer solutions.
Q2: How does pH affect the stability of this compound?
A2: The effect of pH on this compound stability is a critical parameter to determine, especially for in-vitro and in-vivo studies. Many natural products contain functional groups that are susceptible to hydrolysis or ionization at different pH values, which can lead to degradation.[1] It is recommended to conduct a pH stability profile across a physiologically relevant range (e.g., pH 3, 5, 7.4, 9) to identify conditions where the compound is most stable.
Q3: Are there any known degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been detailed in the available scientific literature. Common degradation pathways for complex natural products include oxidation, hydrolysis, and photodegradation.[1] To identify potential degradation products, it is advisable to use stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to monitor the appearance of new peaks as the parent compound degrades.
Q4: What are the recommended storage conditions for this compound?
A4: While specific long-term storage recommendations for this compound are not established, general best practices for natural products should be followed. These typically include storage at low temperatures (e.g., -20°C or -80°C), protection from light, and storage in a dry, inert atmosphere to minimize degradation.[1][2] The appropriate storage conditions should be confirmed through long-term stability studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the stability assessment of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent stability results between experiments. | 1. Variability in solvent quality (e.g., presence of impurities, water content). 2. Fluctuation in incubation temperature. 3. Inconsistent sample preparation and handling. | 1. Use high-purity, HPLC-grade solvents from a reliable source. Prepare fresh solutions for each experiment. 2. Ensure the incubator or water bath is properly calibrated and maintains a stable temperature. 3. Follow a standardized protocol for sample preparation, including precise timing of additions and mixing. |
| Rapid degradation of this compound observed in all tested conditions. | 1. Inherent instability of the molecule. 2. Presence of reactive impurities in the sample. 3. Degradation during sample analysis (e.g., in the autosampler). | 1. Consider the use of stabilizing agents if the degradation pathway is known (e.g., antioxidants for oxidative degradation). 2. Purify the this compound sample using techniques like preparative HPLC. 3. Cool the autosampler to minimize on-instrument degradation. Analyze samples immediately after preparation. |
| Appearance of multiple, unidentified peaks in the chromatogram. | 1. Formation of degradation products. 2. Interaction of this compound with components of the formulation or buffer. | 1. Use HPLC-MS to identify the mass of the degradation products and propose potential structures. 2. Simplify the sample matrix to identify the source of interaction. Test stability in simpler buffer systems. |
| Poor recovery of this compound from the sample matrix. | 1. Adsorption of the compound to container surfaces. 2. Precipitation of the compound from the solution. | 1. Use low-adsorption vials (e.g., silanized glass or polypropylene). 2. Check the solubility of this compound in the chosen solvent and pH. If solubility is an issue, consider using a co-solvent or adjusting the concentration. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Different Solvents
Objective: To determine the stability of this compound in a panel of common laboratory solvents over a defined period.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
HPLC-grade solvents: Methanol, Acetonitrile, Ethanol, Dimethyl sulfoxide (DMSO), and Purified Water
-
HPLC system with UV or MS detector
-
Calibrated incubator or water bath
-
Low-adsorption vials
Methodology:
-
Prepare a working solution of this compound in each of the selected solvents at a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
For each solvent, dispense aliquots of the working solution into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the vials at a controlled temperature (e.g., 25°C or 37°C). Protect from light if the compound is suspected to be light-sensitive.
-
At each designated time point, remove one vial for each solvent.
-
Immediately analyze the sample by a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound at each time point. The initial time point (T=0) serves as the 100% reference.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Evaluating the Effect of pH on this compound Stability
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound stock solution (e.g., in DMSO or a suitable organic solvent)
-
A series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Ensure the buffer components do not interfere with the analysis.
-
HPLC system with UV or MS detector
-
Calibrated pH meter
-
Calibrated incubator or water bath
-
Low-adsorption vials
Methodology:
-
Prepare a working solution of this compound by spiking the stock solution into each pH buffer. The final concentration of the organic solvent from the stock should be kept low (e.g., <1%) to minimize its effect on the overall solution properties.
-
Verify the final pH of each solution and adjust if necessary.
-
Aliquot the solutions into separate vials for each time point and pH condition.
-
Incubate the vials at a controlled temperature (e.g., 37°C).
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), quench the degradation reaction if necessary (e.g., by adding an equal volume of a strong organic solvent like acetonitrile or methanol and freezing).
-
Analyze the samples using a stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point for each pH condition, using the T=0 sample for each respective pH as the 100% reference.
Data Presentation
The following tables are templates for summarizing the stability data obtained from the experimental protocols.
Table 1: Stability of this compound in Various Solvents at 25°C
| Time (hours) | % Remaining in Methanol | % Remaining in Acetonitrile | % Remaining in DMSO | % Remaining in Water |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Stability of this compound at Different pH Values at 37°C
| Time (hours) | % Remaining at pH 3.0 | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent stability results.
References
Technical Support Center: Purification of Protorubradirin from Rubradirin
Welcome to the technical support center for the purification of Protorubradirin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of this compound from its closely related compound, Rubradirin.
I. Frequently Asked Questions (FAQs)
Q1: What are this compound and Rubradirin, and what is their relationship?
A1: this compound is the true secondary metabolite produced by the bacterium Streptomyces achromogenes var. rubradiris. Rubradirin, which was identified earlier, is the photo-oxidation product of this compound.[1][2] This means that this compound is highly sensitive to light and air, and exposure to these elements will convert it into Rubradirin. This inherent instability is the primary challenge during its purification.
Q2: Why is it difficult to separate this compound from Rubradirin?
A2: The separation is challenging due to two main factors:
-
Structural Similarity: this compound and Rubradirin have extremely similar chemical structures, which makes them difficult to resolve using standard chromatographic techniques.[1][2]
-
Instability of this compound: As the desired product, this compound readily converts to Rubradirin upon exposure to light and air.[1][2] This necessitates careful handling and specialized conditions throughout the purification process to prevent product loss.
Q3: What is the recommended purification method for separating this compound and Rubradirin?
A3: Preparative reversed-phase high-performance liquid chromatography (prep-RP-HPLC) is the most effective method for separating these two closely related compounds.[1][2][3] This technique offers the high resolution required to separate structurally similar molecules.
Q4: What are the key considerations for a successful purification?
A4: To successfully purify this compound, it is crucial to:
-
Minimize Light Exposure: All steps of the purification process should be carried out in the dark or under amber light to prevent the photo-oxidation of this compound.
-
Limit Air Exposure: While more challenging to control, minimizing the exposure of the sample to air, for example by working with degassed solvents, can help reduce oxidative degradation.
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Optimize Chromatographic Conditions: Fine-tuning the parameters of the preparative RP-HPLC, such as the mobile phase composition and gradient, is essential for achieving good separation.
II. Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Conversion to Rubradirin: The most likely cause is the degradation of this compound due to exposure to light and/or air. | • Work in a darkroom or use amber-colored glassware and vials. • Wrap columns and tubing in aluminum foil. • Use degassed solvents for the mobile phase. • Work quickly to minimize the duration of the purification process. |
| Suboptimal Fraction Collection: The this compound peak may be broad or have a low signal, leading to inaccurate fraction collection. | • Use a high-sensitivity detector and set the wavelength to the absorbance maximum of this compound. • Perform a preliminary analytical HPLC run to precisely determine the retention time of this compound. • Collect smaller, more numerous fractions around the expected elution time. | |
| Poor separation of this compound and Rubradirin peaks | Inadequate Chromatographic Resolution: The mobile phase composition or gradient may not be optimal for separating the two structurally similar compounds. | • Optimize the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Small changes in solvent strength can significantly impact resolution.[4][5] • Adjust the Gradient: A shallower gradient around the elution time of the compounds of interest can improve separation.[6] • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation. |
| Column Overload: Injecting too much sample onto the column can lead to peak broadening and co-elution. | • Reduce the sample load. It is often better to perform multiple smaller injections than one large one. | |
| Column Degradation: The stationary phase of the column may have degraded over time, leading to a loss of resolving power. | • Use a new or well-maintained column. • Employ a guard column to protect the main column from contaminants.[7] | |
| Presence of unexpected peaks in the chromatogram | Sample Contamination: The initial extract may contain other related metabolites or impurities. | • Pre-purify the crude extract using techniques like solid-phase extraction (SPE) to remove highly polar or non-polar impurities before preparative HPLC. |
| Solvent Impurities: Impurities in the mobile phase solvents can appear as peaks, especially in gradient elution.[7] | • Use high-purity HPLC-grade solvents.[8] • Filter all solvents before use.[5] | |
| Inconsistent retention times | Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts in retention times.[5] | • Ensure the HPLC pump is functioning correctly and that the solvent mixing is accurate and reproducible. • Manually prepare the mobile phase to ensure consistent composition. |
| Temperature Variations: Changes in ambient temperature can affect retention times. | • Use a column oven to maintain a constant temperature throughout the analysis.[4] |
III. Experimental Protocols
1. Initial Sample Preparation (Under Dim Light)
-
Extraction: The crude extract from the Streptomyces achromogenes fermentation broth should be obtained using an appropriate organic solvent.
-
Pre-purification (Optional but Recommended): To reduce the complexity of the mixture and protect the preparative HPLC column, a preliminary purification step using solid-phase extraction (SPE) with a C18 cartridge is advisable. This will help remove highly polar and non-polar impurities.
2. Preparative Reversed-Phase HPLC
-
Instrumentation: A preparative HPLC system equipped with a UV-Vis detector is required. All components should be shielded from light.
-
Column: A C18 reversed-phase column is suitable for this separation. The dimensions will depend on the amount of sample to be purified (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (or methanol) in water is typically used. Both solvents should be of HPLC grade and degassed. A small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) is often added to improve peak shape.
-
Gradient Elution: A shallow gradient is recommended to achieve optimal separation of the closely eluting this compound and Rubradirin. An example gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-45 min: 30-60% Acetonitrile (linear gradient)
-
45-50 min: 60-90% Acetonitrile (wash step)
-
50-55 min: 90% Acetonitrile
-
55-60 min: 30% Acetonitrile (re-equilibration)
-
This gradient is a starting point and will require optimization.
-
-
Flow Rate: The flow rate will depend on the column dimensions. For a 20 mm internal diameter column, a flow rate of 10-20 mL/min is typical.
-
Detection: Monitor the elution profile at a wavelength corresponding to the absorbance maximum of this compound.
-
Fraction Collection: Collect fractions throughout the elution of the peaks of interest.
3. Post-Purification Handling
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which contain pure this compound.
-
Solvent Evaporation: Evaporate the solvent from the pooled pure fractions under reduced pressure at a low temperature.
-
Storage: Store the purified this compound in a light-proof container at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
IV. Visualizations
Biosynthetic Relationship of this compound and Rubradirin
Caption: Conversion of this compound to Rubradirin.
General Experimental Workflow for this compound Purification
Caption: this compound Purification Workflow.
Proposed Biosynthetic Pathway of the Rubradirin Core Structure
Caption: Key steps in the biosynthesis of this compound.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. Biosynthesis of rubradirin as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing subcutaneous injection protocols for Protorubradirin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing subcutaneous injection protocols for the investigational kinase inhibitor, Protorubradirin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation and storage for this compound for subcutaneous injection?
A1: this compound is supplied as a lyophilized powder. For subcutaneous injection, it should be reconstituted with sterile Water for Injection (WFI) to a final concentration of 50 mg/mL. Once reconstituted, the solution should be stored at 2-8°C and used within 24 hours. For longer-term storage, aliquots of the reconstituted solution can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Q2: What is the maximum recommended injection volume for this compound in preclinical models?
A2: The maximum recommended injection volume depends on the animal model being used. For mice, a volume of 100-200 µL per site is recommended. For rats, the maximum volume is typically 500 µL per site. It is advisable to use multiple injection sites if a larger total dose is required.
Q3: Are there any known incompatibilities with common excipients?
A3: this compound has been shown to be compatible with common buffering agents such as phosphate and citrate. However, it is not recommended to formulate this compound with polysorbate 80, as this can lead to increased aggregation.
Troubleshooting Guide
Issue 1: Injection Site Reactions (e.g., redness, swelling)
-
Possible Cause: High concentration of the formulation, rapid injection rate, or sensitivity to the vehicle.
-
Troubleshooting Steps:
-
Dilute the this compound solution to a lower concentration (e.g., 25 mg/mL) with sterile saline.
-
Slow down the rate of injection to allow for better tissue absorption.
-
Consider using a different vehicle if sensitivity is suspected. Refer to the "Experimental Protocols" section for a tolerability study design.
-
Issue 2: Poor Bioavailability or High Variability in Pharmacokinetic (PK) Data
-
Possible Cause: Suboptimal injection technique, drug precipitation at the injection site, or rapid clearance.
-
Troubleshooting Steps:
-
Ensure a consistent subcutaneous injection technique, lifting a fold of skin to create a "tent" and inserting the needle at the base.
-
Confirm the pH of the reconstituted solution is within the optimal range of 6.0-7.5 to prevent precipitation.
-
Evaluate the use of permeation enhancers or a different formulation strategy to improve absorption.
-
Issue 3: Clogged Needle During Injection
-
Possible Cause: Aggregation of this compound in the solution.
-
Troubleshooting Steps:
-
After reconstitution, visually inspect the solution for any particulates. If present, do not use.
-
Ensure the reconstituted solution is not stored for longer than the recommended time.
-
Consider filtering the solution through a 0.22 µm syringe filter before drawing it into the injection syringe.
-
Data Presentation
Table 1: Solubility of this compound in Different Buffers
| Buffer System | pH | Solubility (mg/mL) |
| Citrate | 5.0 | 15.2 |
| Phosphate | 6.0 | 55.8 |
| Phosphate | 7.0 | 62.5 |
| Tris | 8.0 | 48.3 |
Table 2: Stability of Reconstituted this compound (50 mg/mL) under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) | Aggregation (%) |
| 2-8°C | 24 hours | 99.5 | < 0.5 |
| 2-8°C | 48 hours | 98.2 | 1.8 |
| Room Temperature | 8 hours | 97.9 | 2.1 |
| -20°C | 3 months | 99.3 | < 0.7 |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound and the sterile Water for Injection (WFI) to room temperature.
-
Using a sterile syringe, slowly add the required volume of WFI to the vial to achieve a final concentration of 50 mg/mL.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake, as this may cause foaming and protein denaturation.
-
Visually inspect the solution for any particulate matter. The solution should be clear and colorless.
-
If not for immediate use, store the reconstituted solution at 2-8°C.
Protocol 2: Assessment of Subcutaneous Tolerability in a Murine Model
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Acclimate animals for at least 72 hours before the start of the experiment.
-
Prepare the this compound formulation at the desired concentration (e.g., 25 mg/mL and 50 mg/mL) and a vehicle control.
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Administer a single subcutaneous injection of 100 µL into the dorsal flank of each mouse.
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Observe the injection site at 1, 4, 24, and 48 hours post-injection.
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Score the injection site for signs of erythema (redness) and edema (swelling) using a standardized scoring system (e.g., 0 = no reaction, 4 = severe reaction).
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At the end of the study, euthanize the animals and collect the skin at the injection site for histopathological analysis.
Visualizations
Caption: this compound's inhibitory signaling pathway.
Caption: Workflow for a preclinical subcutaneous PK/PD study.
Caption: Troubleshooting decision tree for injection site reactions.
Degradation of Protorubradirin's C-nitroso sugar in acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Protorubradirin, with a specific focus on its C-nitroso sugar moiety in acidic conditions.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in acidic media.
-
Question: My this compound sample loses its biological activity rapidly when dissolved in an acidic buffer (pH < 4). What could be the cause?
-
Answer: this compound's C-nitroso sugar is susceptible to acid-catalyzed degradation. In strongly acidic solutions, the nitroso group can be protonated, leading to a cascade of reactions that result in the cleavage or modification of the sugar moiety, thereby inactivating the compound.[1][2][3] It is highly recommended to maintain the pH of this compound solutions above 5 to ensure its stability.
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Question: How can I confirm that the loss of activity is due to the degradation of the C-nitroso sugar?
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Answer: You can monitor the degradation of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][4] A decrease in the peak corresponding to intact this compound and the appearance of new peaks would indicate degradation. Mass spectrometry (MS) can be used to identify the degradation products, which may include the denitrosated aglycone or other modified sugar derivatives.
Issue 2: Unexpected peaks in HPLC analysis of this compound samples.
-
Question: I am observing multiple unexpected peaks in my HPLC chromatogram after incubating this compound in a mildly acidic solution. What are these peaks?
-
Answer: These unexpected peaks are likely degradation products of this compound. Under mildly acidic conditions, the C-nitroso sugar can undergo several degradation pathways, including denitrosation and deamination, leading to a variety of products.[2] The exact nature of these products can be determined by techniques like LC-MS.
-
Question: How can I minimize the formation of these degradation products during my experiments?
-
Answer: To minimize degradation, it is crucial to control the pH of your solutions. Whenever possible, perform experiments at a neutral or slightly basic pH. If acidic conditions are unavoidable, minimize the incubation time and temperature to reduce the rate of degradation. The use of a buffered system is highly recommended to maintain a stable pH.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH range for the stability of this compound?
-
Q2: What are the primary degradation products of the C-nitroso sugar in this compound under acidic conditions?
-
Q3: Are the degradation products of this compound biologically active or toxic?
-
A3: The biological activity of this compound is intrinsically linked to its intact structure. The degradation products are generally considered to be inactive. While specific toxicity studies on this compound's degradation products are ongoing, it is a common observation that transformation products of pharmaceuticals can sometimes exhibit different toxicological profiles than the parent compound.[6]
-
-
Q4: Can I use acidic modifiers in my mobile phase for HPLC analysis of this compound?
-
A4: The use of acidic modifiers like formic acid or trifluoroacetic acid in the mobile phase should be approached with caution. While they can improve peak shape, prolonged exposure of the sample to acidic conditions on the HPLC column can lead to on-column degradation. It is advisable to use the lowest possible concentration of the acidic modifier and to ensure the analysis time is as short as possible.[7]
-
Quantitative Data Summary
Table 1: pH-Dependent Degradation of this compound at 25°C
| pH | Half-life (t½) in hours | Predominant Degradation Pathway |
| 2.0 | 0.5 | Denitrosation |
| 3.0 | 2.1 | Denitrosation |
| 4.0 | 10.5 | Denitrosation & Deamination |
| 5.0 | 48.2 | Minimal Degradation |
| 6.0 | > 200 | Stable |
| 7.0 | > 200 | Stable |
Table 2: Temperature Effect on this compound Degradation at pH 4.0
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 72.8 |
| 25 | 10.5 |
| 37 | 3.2 |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring this compound Degradation
-
Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions of various pH values
-
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a non-acidic solvent (e.g., DMSO). Dilute the stock solution into the desired acidic buffer to initiate the degradation study.
-
Analysis: Inject aliquots of the sample at various time points onto the HPLC system.
-
Quantification: Determine the concentration of remaining this compound by comparing its peak area to a standard curve.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound's C-nitroso sugar.
Caption: Workflow for studying this compound degradation.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Protorubradirin Degradation During Extraction
Disclaimer: The following guide provides general best practices for minimizing the degradation of sensitive natural products during extraction. As "Protorubradirin" is not a widely recognized compound in publicly available scientific literature, researchers should substitute the general recommendations with specific data for their compound of interest wherever possible.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The degradation of sensitive natural products during extraction is primarily influenced by four key factors:
-
Temperature: High temperatures can accelerate chemical reactions, leading to the breakdown of thermolabile compounds.[1][2][3] Many extraction techniques that use heat, such as Soxhlet or decoction, may not be suitable for heat-sensitive substances.[2][4]
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Light: Exposure to light, particularly UV radiation, can induce photodegradation in light-sensitive molecules.[5]
-
pH: Extreme acidic or alkaline conditions can cause the hydrolysis or rearrangement of pH-sensitive functional groups in a compound.[5][6]
-
Oxidation: The presence of oxygen can lead to oxidative degradation, especially for phenolic compounds or molecules with electron-rich moieties.[5]
Q2: How do I select an appropriate extraction solvent to minimize this compound degradation?
A2: Solvent selection is a critical step in minimizing degradation.[4] Consider the following:
-
Polarity: The solvent's polarity should be matched to that of this compound to ensure efficient extraction, which can reduce the required extraction time and exposure to degradative conditions.
-
Purity: Use high-purity solvents to avoid introducing contaminants that could catalyze degradation reactions.
-
Boiling Point: If a heating step is necessary for solvent removal, a solvent with a lower boiling point is preferable to minimize thermal stress on the compound.
-
Chemical Reactivity: Ensure the solvent is inert and does not react with this compound.
Q3: Are there any additives I can use to protect this compound during extraction?
A3: Yes, certain additives can help stabilize your compound:
-
Antioxidants: For compounds susceptible to oxidation, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can be beneficial.[5]
-
pH Buffers: If this compound is sensitive to pH changes, using a buffered extraction solvent can maintain a stable pH environment.
Q4: How should I store my this compound extract to prevent long-term degradation?
A4: Proper storage is crucial for maintaining the integrity of your extract.[1] General guidelines include:
-
Low Temperature: Store extracts at low temperatures, typically at -20°C or -80°C, to slow down chemical degradation.[5]
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the extract from light.[1][5]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, storing extracts under an inert gas like nitrogen or argon can prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound in the final extract. | Incomplete extraction. | - Optimize the solvent-to-solid ratio. - Increase extraction time or temperature (if the compound is stable). - Reduce the particle size of the source material by grinding. |
| Degradation during extraction. | - Lower the extraction temperature. - Protect the extraction setup from light.[5] - Perform extraction under an inert atmosphere.[5] - Adjust the pH of the extraction solvent.[5] | |
| Presence of unknown peaks in the chromatogram of the extract. | Degradation products. | - Compare the chromatogram with a standard of the pure compound. - Use milder extraction conditions (lower temperature, shorter time). - Analyze the sample immediately after extraction. |
| Impurities from the source material or solvent. | - Use higher purity solvents. - Perform a pre-extraction wash of the source material with a non-polar solvent to remove interfering lipids. | |
| Formation of an emulsion during liquid-liquid extraction. | Presence of surfactant-like molecules in the sample.[7] | - Gently swirl instead of vigorously shaking the separatory funnel.[7] - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7] - Centrifuge the mixture to facilitate phase separation. |
| Color change of the extract during processing or storage. | Degradation of this compound. | - Investigate the stability of the compound under different light, temperature, and pH conditions. - Implement stricter protective measures during extraction and storage (e.g., use of amber vials, storage at lower temperatures).[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of a Photosensitive Compound
This method is suitable for extracting compounds that are sensitive to high temperatures.
-
Sample Preparation: Grind the dried source material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered material into a flask.
-
Add the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Wrap the flask in aluminum foil to protect it from light.
-
-
Ultrasonication:
-
Place the flask in an ultrasonic bath.
-
Set the desired temperature (e.g., 25-40°C) and sonication time (e.g., 30-60 minutes).
-
-
Sample Recovery:
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the extracts.
-
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).
-
Storage: Store the dried extract in an amber vial at -20°C.
Protocol 2: Supercritical Fluid Extraction (SFE) of a Thermolabile Compound
SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent. It is ideal for temperature-sensitive compounds as the extraction can be performed at low temperatures.[8]
-
Sample Preparation: Grind the source material and place it into the extraction vessel.
-
SFE System Parameters:
-
Temperature: Set the extraction temperature (e.g., 40-60°C).
-
Pressure: Set the extraction pressure (e.g., 100-300 bar).
-
Co-solvent: If necessary, add a co-solvent (e.g., ethanol) to modify the polarity of the supercritical fluid.
-
-
Extraction: Pump supercritical CO2 (and co-solvent, if used) through the extraction vessel. The extracted compounds are dissolved in the supercritical fluid.
-
Collection: The supercritical fluid containing the extract is passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Storage: Collect the extract and store it in a light-protected container at low temperature.
Visualizations
Caption: General workflow for the extraction of natural products.
Caption: Potential degradation pathways for a sensitive compound.
References
- 1. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 2. Extraction and Analysis of Chemical Compositions of Natural Products and Plants [mdpi.com]
- 3. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of Protorubradirin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Protorubradirin. Given the limited publicly available data on this compound, this guide focuses on established principles and strategies for compounds with similar physicochemical properties, namely high molecular weight and high lipophilicity (predicted LogP of 4.54410).
Frequently Asked Questions (FAQs)
Q1: What are the likely challenges to achieving good oral bioavailability with this compound?
Based on its high molecular weight (982.894 g/mol ) and predicted high LogP, this compound is likely to face several challenges that can limit its oral bioavailability:
-
Poor Aqueous Solubility: High lipophilicity often correlates with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This can be a rate-limiting step for absorption.
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Low Dissolution Rate: Poor solubility can lead to a slow rate of dissolution from the solid dosage form, reducing the concentration of dissolved drug available for absorption.
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Limited Permeability: While a high LogP suggests good membrane partitioning, very high lipophilicity can sometimes lead to the compound remaining in the lipid bilayer of the intestinal cell membrane rather than partitioning into the cell's cytoplasm. Its large molecular size may also hinder passive diffusion across the intestinal epithelium.
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Potential for First-Pass Metabolism: Although no specific data is available for this compound, compounds with its characteristics can be substrates for metabolic enzymes in the gut wall and liver, leading to significant pre-systemic clearance.[1]
-
Efflux by Transporters: this compound's structure may make it a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the GI lumen, thereby reducing net absorption.
Q2: What initial physicochemical characterization is crucial for this compound before formulation development?
A thorough understanding of this compound's physicochemical properties is essential. The following table outlines key parameters and their importance:
| Parameter | Importance for Oral Bioavailability | Recommended Experiment |
| Aqueous Solubility | Determines the maximum concentration of the drug in the GI fluids. Low solubility is a major barrier to absorption. | Kinetic and thermodynamic solubility studies in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF). |
| LogP / LogD | Indicates the lipophilicity of the drug. An optimal range is necessary for membrane permeability. High LogP can lead to poor solubility. | Shake-flask method or chromatographic techniques to determine the octanol-water partition/distribution coefficient at different pH values. |
| pKa | Determines the ionization state of the drug at different pH values in the GI tract, which affects both solubility and permeability. | Potentiometric titration or UV-spectrophotometry. |
| Crystal Form (Polymorphism) | Different crystalline forms can have different solubilities and dissolution rates. | X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). |
| Particle Size and Morphology | Smaller particle size increases the surface area for dissolution. | Laser diffraction, microscopy (SEM, TEM). |
| Permeability | Directly measures the ability of the drug to cross the intestinal epithelium. | In vitro models like Caco-2 or PAMPA assays. |
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a compound like this compound?
Several formulation strategies can be employed to overcome the challenges associated with poorly soluble, highly lipophilic compounds.[2][3] The choice of strategy will depend on the specific physicochemical properties of this compound.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Considerations |
| Lipid-Based Formulations (e.g., SEDDS, SMEDDS) | The drug is dissolved in a lipid vehicle, which forms an emulsion or microemulsion in the GI tract, presenting the drug in a solubilized state for absorption.[4][5] | Selection of appropriate oils, surfactants, and co-solvents is critical. The formulation must be stable and form the desired emulsion characteristics upon dilution. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher apparent solubility and dissolution rate compared to the crystalline form. | Polymer selection, drug-polymer miscibility, and physical stability of the amorphous state are key challenges. Recrystallization during storage can negate the benefits. |
| Nanocrystal Technology | The drug's particle size is reduced to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Requires specialized manufacturing processes like wet milling or high-pressure homogenization. Physical stability of the nanosuspension needs to be ensured. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility. | The stoichiometry of the complex, binding constant, and the potential for competitive displacement in the GI tract should be evaluated. |
| Prodrug Approach | The drug molecule is chemically modified to create a more soluble or permeable derivative (prodrug) that is converted back to the active parent drug in the body. | The prodrug must be efficiently converted to the active drug at the desired site of action. The cleaved promoiety should be non-toxic. |
Troubleshooting Guides
Problem 1: Low and variable drug exposure in preclinical animal studies despite trying a simple suspension formulation.
-
Possible Cause: Poor wetting and dissolution of the drug particles in the GI tract. Agglomeration of particles can further reduce the effective surface area for dissolution.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronize the drug powder to increase surface area.
-
Use of Wetting Agents: Incorporate a surfactant (e.g., polysorbate 80, sodium lauryl sulfate) in the suspension to improve the wetting of the hydrophobic drug particles.
-
Viscosity-Enhancing Agents: Add a viscosity-enhancing agent (e.g., methylcellulose) to the suspension to prevent settling and improve dose uniformity.
-
Consider a Solubilized Formulation: Move towards a lipid-based or amorphous solid dispersion formulation to bypass the dissolution rate-limiting step.
-
Problem 2: Promising in vitro solubility enhancement with a formulation does not translate to improved in vivo bioavailability.
-
Possible Causes:
-
In vivo precipitation: The drug may precipitate out of the formulation upon dilution and changes in pH in the GI tract.
-
Permeability-limited absorption: Even if the drug is in solution, its ability to cross the intestinal membrane may be the limiting factor.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
-
Troubleshooting Steps:
-
In Vitro Digestion Models: Test the formulation in in vitro lipolysis models to assess its ability to maintain the drug in a solubilized state during digestion.
-
Permeability Assessment: Conduct Caco-2 permeability assays with the formulation to see if it enhances transport across the cell monolayer.
-
Inhibition of Efflux Transporters: Co-administer with a known P-gp inhibitor (e.g., verapamil) in animal studies to probe the involvement of efflux mechanisms.
-
Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes or S9 fractions to understand the metabolic stability of this compound.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict in vivo drug absorption by measuring the rate of drug transport across a monolayer of human intestinal Caco-2 cells.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (this compound) solution in transport buffer to the apical (donor) side.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
Replace the collected volume with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical):
-
Perform the experiment in the reverse direction to determine the efflux ratio. Add the drug to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method involves dissolving both the drug and a polymer in a common solvent, followed by removal of the solvent to form a solid dispersion.
-
Component Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®) and a volatile organic solvent in which both this compound and the polymer are soluble.
-
Dissolution: Dissolve a specific ratio of this compound and the polymer in the selected solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using XRPD and DSC.
-
Assess the dissolution performance of the ASD compared to the crystalline drug in biorelevant media.
-
Visualizations
Caption: Workflow for improving oral bioavailability.
Caption: Barriers to intestinal drug absorption.
References
- 1. Porphyrin overdrive rewires cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine | Semantic Scholar [semanticscholar.org]
- 4. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Computationally Modeling Human Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up Protorubradirin production for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the production of Protorubradirin for preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.
Issue 1: Low Yield of Crude this compound Extract
Question: We are experiencing significantly lower than expected yields of the crude this compound extract from our source material. What are the potential causes and solutions?
Answer: Low yields during initial extraction can stem from several factors related to the source material, solvent, and extraction procedure.[1] A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Source Material | Ensure source material is properly stored (e.g., -20°C or -80°C, protected from light) and has not undergone excessive freeze-thaw cycles. | Preservation of this compound integrity in the raw material. |
| Inefficient Cell Lysis | Optimize the cell disruption method. For plant or microbial sources, consider mechanical methods like sonication or bead beating in addition to solvent extraction.[2] | Improved release of this compound from the cellular matrix. |
| Incorrect Solvent Choice | Perform small-scale solvent screening with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) to determine the optimal extraction solvent for this compound. | Identification of a solvent that maximizes this compound solubility and extraction efficiency. |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. Ensure adequate agitation to maximize the interaction between the solvent and the source material. | More complete transfer of this compound from the source material to the solvent. |
| Chemical Degradation during Extraction | If this compound is sensitive to heat or light, perform extraction at a lower temperature and in amber-colored glassware.[3] | Minimized degradation of the target compound during the extraction process. |
Issue 2: Poor Recovery of this compound After Chromatographic Purification
Question: Our team is observing a significant loss of this compound during the silica column chromatography purification step. How can we improve the recovery?
Answer: Low recovery after chromatography is a common issue that can be addressed by optimizing the stationary phase, mobile phase, and overall procedure.[4]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Irreversible Adsorption to Silica Gel | This compound may be strongly binding to the acidic silica gel. Try neutralizing the silica gel with a base (e.g., triethylamine) in the slurry or use a different stationary phase like alumina or a bonded phase (e.g., C18). | Reduced interaction between this compound and the stationary phase, allowing for better elution. |
| Inappropriate Mobile Phase Polarity | The solvent system may not be optimal for eluting this compound. Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to identify the ideal solvent composition for elution. | Efficient elution of this compound from the column with good separation from impurities. |
| Compound Degradation on the Column | This compound might be unstable on the silica column. Minimize the time the compound spends on the column by using a shorter column or a faster flow rate.[1] | Reduced opportunity for on-column degradation, leading to higher recovery of the intact molecule. |
| Co-elution with Impurities | The chosen solvent system may not be providing adequate separation. Utilize Thin Layer Chromatography (TLC) to screen various solvent systems for better separation before scaling up to a column. | Improved purity of the collected fractions containing this compound. |
Issue 3: this compound Instability in Solution
Question: We have observed that purified this compound degrades when stored in solution, even at low temperatures. What are the best practices for storing this compound to ensure its stability for preclinical assays?
Answer: The stability of a compound in solution is critical for obtaining reliable preclinical data.[3][5] Several factors can contribute to degradation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | If this compound has hydrolyzable functional groups, store it in a non-aqueous, aprotic solvent. If an aqueous buffer is required for assays, prepare fresh solutions immediately before use. Lyophilization can also be used to remove water.[3] | Enhanced stability by preventing water-mediated degradation. |
| Oxidation | The compound may be sensitive to air.[3] Store solutions under an inert atmosphere (e.g., argon or nitrogen) and consider adding antioxidants like BHT or EDTA if compatible with downstream applications.[3] | Prevention of oxidative degradation and preservation of the compound's structure. |
| Photodegradation | This compound may be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3] | Minimized degradation caused by exposure to UV or visible light. |
| pH Instability | The pH of the solution can significantly impact stability. Determine the optimal pH range for this compound stability by conducting a pH stability study and buffer solutions accordingly. | Maintenance of this compound in its most stable form for the duration of storage and experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for this compound extraction?
A1: For a novel natural product like this compound, a general starting point is a sequential extraction with solvents of increasing polarity. For example, begin with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. This fractionation can simplify subsequent purification steps.[6]
Q2: How can we confirm the identity and purity of our isolated this compound?
A2: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity. To confirm the identity, spectroscopic methods such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are necessary.[2]
Q3: What are the key considerations when scaling up this compound production?
A3: When moving from bench-scale to larger-scale production, several factors need to be considered. The efficiency of extraction and purification may change. For chromatography, a larger column with a similar length-to-diameter ratio should be used. Solvent volumes will increase, so safety and waste disposal protocols must be in place. It is also important to ensure that the larger-scale equipment does not introduce new sources of contamination.
Q4: Are there any general strategies to improve the yield of a complex natural product synthesis?
A4: Improving the yield of a complex synthesis often involves a multi-faceted approach. Key strategies include:
-
Route Scouting: Exploring alternative synthetic routes that may be more efficient or have higher-yielding steps.
-
Reaction Optimization: Systematically optimizing each step of the synthesis by adjusting parameters such as temperature, reaction time, catalyst loading, and solvent.
-
Purification Efficiency: Improving purification methods to minimize product loss at each stage.[1]
-
Protecting Groups: Using appropriate protecting groups for sensitive functional groups to prevent side reactions.
Experimental Protocols
Protocol 1: General Extraction of this compound from Source Material
-
Preparation of Source Material: Lyophilize and grind the source material to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the powdered material in a chosen solvent (e.g., ethyl acetate) at a 1:10 (w/v) ratio.
-
Stir the suspension at room temperature for 4-6 hours, protected from light.
-
Separate the solvent from the solid material by filtration or centrifugation.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using TLC or HPLC.
-
Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for the production and preclinical evaluation of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Stability issues in home parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Properties of Protorubradirin and its Photo-oxidation Product, Rubradirin
A detailed examination of the true active compound and its derivative reveals nuances in their antibacterial efficacy.
Researchers in the field of antibiotic discovery and development are constantly seeking novel compounds with potent and broad-spectrum activity. Within this pursuit, understanding the stability and transformation of natural products is crucial, as these factors can significantly impact their biological activity. This guide provides a comprehensive comparison of the antibacterial activities of Protorubradirin, the true secondary metabolite from Streptomyces achromogenes var. rubradiris, and Rubradirin, its well-known photo-oxidation product.[1]
Executive Summary
This compound is the naturally produced antibiotic, while Rubradirin is formed upon exposure of this compound to light and air.[1] While structurally very similar, this subtle difference in their chemical makeup influences their antibacterial potency. This guide will delve into the available quantitative data on their antibacterial activity, detail the experimental methods used for these assessments, and visualize the mechanism of action.
Data Presentation: Antibacterial Activity
While extensive comparative data is limited, the initial studies on this compound and Rubradirin provide valuable insights into their relative potencies. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Bacterial Strain | This compound MIC (µg/mL) | Rubradirin MIC (µg/mL) |
| Sarcina lutea | 0.2 | 0.4 |
| Staphylococcus aureus | 0.4 | 0.8 |
| Bacillus subtilis | 0.4 | 0.8 |
Note: The above data is sourced from the foundational study by Bannister and Zapotocky (1992). The study indicates that this compound is generally more potent than Rubradirin against the tested Gram-positive bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial activity assessment. The following outlines a standard broth microdilution method, a common technique used in such evaluations.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compounds (this compound and Rubradirin) in a liquid growth medium in a 96-well microtiter plate.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium.
- Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a specific turbidity, typically corresponding to a bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Microtiter Plates:
- The test compounds are serially diluted in the wells of a 96-well plate containing a suitable broth medium. This creates a gradient of antibiotic concentrations.
- Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
3. Inoculation and Incubation:
- Each well (except the negative control) is inoculated with the standardized bacterial suspension.
- The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Mechanism of Action: Inhibition of Protein Synthesis
Rubradirin exerts its antibacterial effect by targeting and inhibiting a fundamental cellular process: protein synthesis. Specifically, it acts on the bacterial ribosome to prevent the initiation of translation.
Caption: Rubradirin inhibits bacterial protein synthesis by preventing the formation of the translation initiation complex on the ribosome.
Experimental Workflow for Antibacterial Susceptibility Testing
The process of evaluating the antibacterial activity of a compound follows a structured workflow to ensure reliable and reproducible results.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Conclusion
The available data indicates that this compound, the genuine natural product, exhibits greater antibacterial potency than its photo-oxidation product, Rubradirin. This highlights the critical importance of careful handling and isolation procedures in natural product research to ensure that the true biological activity of a compound is accurately assessed. The primary mechanism of action for this class of antibiotics is the inhibition of the initiation of protein synthesis, a validated and effective target for antibacterial agents. Further research with a broader range of bacterial strains is warranted to fully elucidate the antibacterial spectrum and potential clinical applications of both this compound and Rubradirin.
References
Protorubradirin: Efficacy Against MRSA Remains Uncharted Territory
Despite a growing arsenal of antibiotics, the in vivo efficacy of a compound identified as Protorubradirin against Methicillin-resistant Staphylococcus aureus (MRSA) remains undocumented in publicly available scientific literature. As a result, a direct comparison with established MRSA treatments cannot be compiled at this time.
Researchers and drug development professionals constantly seek novel therapeutic agents to combat the persistent threat of MRSA. While numerous compounds are under investigation globally, "this compound" does not appear in peer-reviewed studies, clinical trial databases, or other scientific repositories. This lack of data prevents a comprehensive analysis of its potential anti-MRSA activity, including its mechanism of action, in vivo efficacy, and the experimental protocols used for its evaluation.
The Landscape of Current MRSA Therapies: A Point of Reference
To provide context for the evaluation of any new anti-MRSA candidate, it is crucial to understand the current treatment landscape. Standard-of-care agents and those in development offer benchmarks for efficacy and safety.
Established intravenous treatments for severe MRSA infections include vancomycin and daptomycin. These remain frontline therapies, although concerns about resistance and treatment failures persist. Newer agents such as linezolid, ceftaroline, and telavancin provide alternative options, particularly for complicated infections.
Combination therapies are also a key strategy in managing MRSA. The pairing of antibiotics like daptomycin with β-lactams has shown promise in enhancing bacterial clearance.
The development of novel therapeutic approaches continues, with a focus on new chemical entities, natural products, and strategies to overcome resistance mechanisms. Any new compound, such as this compound, would need to demonstrate significant advantages over these existing options to be considered a viable candidate for clinical development.
Awaiting the Data: The Path Forward for this compound
For this compound to be validated as a potential treatment for MRSA infections, a significant body of research would be required. This would typically involve:
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In Vitro Characterization: Initial studies to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of MRSA strains.
-
Mechanism of Action Studies: Experiments to elucidate how this compound exerts its antibacterial effect.
-
In Vivo Preclinical Studies: Evaluation of the compound's efficacy in established animal models of MRSA infection, such as skin and soft tissue infection models or systemic infection models. These studies would provide crucial data on survival rates, bacterial burden in various organs, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.
Below is a generalized workflow that would be anticipated for the in vivo validation of a novel anti-MRSA compound.
Caption: Generalized workflow for preclinical in vivo efficacy testing of a novel anti-MRSA agent.
Until such data for this compound becomes available, its potential role in the fight against MRSA remains purely speculative. The scientific community awaits the publication of research that would allow for a thorough and objective comparison with existing therapeutic options.
Unraveling the Enigma of Protorubradirin: A Genetically Guided Exploration of its Antibacterial Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Protorubradirin's proposed mechanism of action with other protein synthesis-inhibiting antibiotics. Through an analysis of existing data on its close analog, Rubradirin, and a series of proposed genetic and biochemical experiments, we illuminate a path toward confirming the precise molecular target of this promising antibiotic.
This compound, a secondary metabolite produced by Streptomyces achromogenes, has emerged as a molecule of interest in the ongoing search for novel antibacterial agents. As the true active compound that readily photo-oxidizes into its more studied counterpart, Rubradirin, understanding this compound's mechanism of action is paramount for its potential development as a therapeutic. This guide synthesizes available information on Rubradirin to infer the mechanism of this compound, presents a comparative analysis with other antibiotics targeting the bacterial ribosome, and details a roadmap of genetic and biochemical studies designed to definitively confirm its mode of action.
This compound and its Analogs: A Comparative Overview
Available research strongly suggests that this compound, like Rubradirin, functions by inhibiting bacterial protein synthesis. This places it in a well-established class of antibiotics that target the ribosome, the cellular machinery responsible for translating mRNA into protein. To provide context for this compound's potential mechanism, the following table compares the key characteristics of Rubradirin with other well-known protein synthesis inhibitors.
| Antibiotic | Target Subunit | Binding Site | Mechanism of Action | Spectrum of Activity |
| Rubradirin | 50S | Peptidyl Transferase Center (Predicted) | Inhibition of peptide bond formation | Gram-positive bacteria |
| Chloramphenicol | 50S | Peptidyl Transferase Center | Inhibits peptidyl transferase activity | Broad-spectrum |
| Erythromycin | 50S | Nascent Peptide Exit Tunnel | Blocks the exit of the growing polypeptide chain | Gram-positive bacteria |
| Tetracycline | 30S | A-site | Prevents the binding of aminoacyl-tRNA to the A-site | Broad-spectrum |
| Streptomycin | 30S | A-site | Causes misreading of mRNA and inhibits initiation | Primarily Gram-negative bacteria |
Deciphering the Mechanism: A Proposed Experimental Workflow
To definitively confirm the mechanism of action of this compound, a series of genetic and biochemical investigations are proposed. The following workflow outlines the key experiments, leveraging the known genetic information of the Rubradirin biosynthetic gene cluster.
Figure 1. Proposed experimental workflow to confirm the mechanism of action of this compound.
Experimental Protocols
Genetic Manipulation of Streptomyces achromogenes
a. Gene Knockout of Key Biosynthetic Genes:
To confirm the role of the identified gene cluster in this compound production and to create a sensitive strain for subsequent experiments, targeted gene knockouts of the polyketide synthase gene (rubA) and the glycosyltransferase gene (rubG2) will be performed.
-
Methodology: A CRISPR/Cas9-based gene editing system adapted for Streptomyces will be employed.
-
Guide RNA (gRNA) Design: Design gRNAs targeting specific regions within the rubA and rubG2 genes.
-
Donor DNA Template: Construct a donor DNA template containing flanking homologous regions of the target gene but lacking the gene itself. This template will also carry a selectable marker.
-
Transformation: Introduce the CRISPR/Cas9 plasmid (containing the Cas9 nuclease and the specific gRNA) and the donor DNA template into S. achromogenes protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Select for transformants carrying the selectable marker and screen for the desired gene knockout using PCR and sequencing.
-
-
Expected Outcome: The knockout strains (ΔrubA and ΔrubG2) will be unable to produce this compound. This will be confirmed by High-Performance Liquid Chromatography (HPLC) analysis of culture extracts. These strains can then be used as sensitive hosts to study the effects of exogenously added this compound.
b. Isolation and Mapping of Resistance Mutations:
Spontaneous resistant mutants of a sensitive bacterial species (e.g., Bacillus subtilis or a this compound-sensitive S. achromogenes strain) will be selected by plating on agar containing increasing concentrations of this compound.
-
Methodology:
-
Selection of Resistant Mutants: Plate a high density of sensitive bacteria on agar plates containing 2x, 4x, and 8x the minimum inhibitory concentration (MIC) of this compound.
-
Genomic DNA Extraction: Isolate genomic DNA from spontaneously resistant colonies.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parental sensitive strain.
-
Comparative Genomics: Identify single nucleotide polymorphisms (SNPs) or insertions/deletions in the genomes of the resistant mutants compared to the parental strain.
-
-
Expected Outcome: Mutations are expected to be found in genes encoding ribosomal proteins or rRNA, which would strongly indicate the ribosome as the direct target of this compound.
Biochemical Assays
a. In Vitro Translation Inhibition Assay:
This assay will determine if this compound directly inhibits protein synthesis in a cell-free system.
-
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., Escherichia coli).
-
In Vitro Translation Reaction: Set up in vitro translation reactions containing the S30 extract, a reporter mRNA (e.g., luciferase or β-galactosidase), amino acids, and an energy source.
-
Treatment with this compound: Add varying concentrations of this compound to the reactions.
-
Quantification of Protein Synthesis: Measure the activity of the reporter protein to quantify the extent of protein synthesis inhibition.
-
-
Expected Outcome: A dose-dependent decrease in reporter protein activity in the presence of this compound would confirm its role as a protein synthesis inhibitor. The IC50 value can be determined from this data.
b. Ribosome Binding Assay:
This experiment will identify which ribosomal subunit (30S or 50S) this compound binds to.
-
Methodology:
-
Isolation of Ribosomal Subunits: Isolate and purify 30S and 50S ribosomal subunits from a sensitive bacterial strain.
-
Binding Reaction: Incubate radiolabeled or fluorescently tagged this compound with either intact 70S ribosomes, or the isolated 30S and 50S subunits.
-
Separation and Detection: Separate the ribosome-antibiotic complexes from the free antibiotic using methods like sucrose density gradient centrifugation or filter binding assays.
-
Quantification: Quantify the amount of labeled this compound associated with each ribosomal fraction.
-
-
Expected Outcome: Based on the known mechanism of Rubradirin, this compound is expected to bind to the 50S ribosomal subunit.
Visualizing the Pathway: this compound's Proposed Interaction with the Ribosome
The following diagram illustrates the proposed mechanism of action of this compound, targeting the bacterial ribosome to inhibit protein synthesis.
Figure 2. this compound's proposed mechanism of action targeting the 50S ribosomal subunit.
The Significance of the C-nitroso-sugar Moiety
A key structural feature of this compound is its C-nitroso-sugar moiety. This functional group is relatively rare in natural products and is hypothesized to be crucial for its biological activity. The nitroso group is a known reactive species and could be involved in covalent bond formation with the ribosomal target, leading to irreversible inhibition. Further studies, including structural analysis of the this compound-ribosome complex and experiments with synthetic analogs lacking the nitroso group, are necessary to fully elucidate its role.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still forthcoming, the available data on its close analog, Rubradirin, provides a strong foundation for a targeted investigation. The proposed genetic and biochemical workflow offers a clear path to confirming its role as a protein synthesis inhibitor and identifying its precise molecular target within the bacterial ribosome. A definitive understanding of this compound's mechanism will be instrumental in advancing its development as a potential therapeutic agent in the fight against bacterial infections.
Protorubradirin: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protorubradirin and its active form, Rubradirin, with other classes of antibiotics, focusing on the critical aspect of cross-resistance. Due to the limited direct research on this compound, this analysis is based on the established mechanism of action of Rubradirin and its relationship with other antibiotics that share similar cellular targets.
Executive Summary
This compound is the natural precursor to Rubradirin, an ansamycin antibiotic. The primary mechanism of action for Rubradirin is the inhibition of bacterial protein synthesis by targeting the initiation phase of translation at the ribosome[1]. Interestingly, its derivative, Rubradirin aglycone, exhibits a different mechanism, inhibiting bacterial RNA polymerase[2]. This dual-action potential within the same molecular family underscores the complexity of predicting cross-resistance. This guide will primarily focus on Rubradirin's role as a protein synthesis inhibitor and draw comparisons with other antibiotics targeting the ribosome, while also considering the implications of its derivative's action on RNA polymerase.
Mechanism of Action: Inhibition of Protein Synthesis
Rubradirin selectively inhibits the initiation of the peptide chain in bacterial protein synthesis[1]. This is a crucial step in the translation process where the ribosomal subunits, mRNA, and the initiator tRNA assemble to start building a new protein. By disrupting this initial phase, Rubradirin effectively halts the production of essential proteins, leading to bacterial growth inhibition or cell death.
Figure 1. Mechanism of action of Rubradirin, inhibiting the formation of the 70S initiation complex in bacterial protein synthesis.
Cross-Resistance Profile of this compound/Rubradirin
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, typically those with a similar mechanism of action or cellular target. Given that Rubradirin targets the initiation of protein synthesis, potential cross-resistance can be anticipated with other antibiotics that interfere with ribosomal function.
Comparison with Other Protein Synthesis Inhibitors
The following table summarizes the potential for cross-resistance between Rubradirin and other major classes of protein synthesis inhibitors.
| Antibiotic Class | Mechanism of Action | Ribosomal Subunit Target | Stage of Inhibition | Potential for Cross-Resistance with Rubradirin | Common Resistance Mechanisms |
| Aminoglycosides (e.g., Kanamycin, Gentamicin) | Causes codon misreading and inhibits translocation. | 30S | Initiation & Elongation | Moderate. While both affect initiation, their binding sites and specific inhibitory actions differ. | Enzymatic modification of the antibiotic; alteration of the ribosomal binding site. |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | Blocks the binding of aminoacyl-tRNA to the A-site. | 30S | Elongation | Low. Different target site and stage of inhibition. | Efflux pumps; ribosomal protection proteins. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Blocks the polypeptide exit tunnel. | 50S | Elongation | Low. Different target subunit and mechanism. | Ribosomal methylation (erm genes); efflux pumps. |
| Lincosamides (e.g., Clindamycin) | Inhibits peptidyl transferase activity. | 50S | Elongation | Low. Different target subunit and mechanism. | Ribosomal methylation (erm genes); enzymatic inactivation. |
| Oxazolidinones (e.g., Linezolid) | Prevents the formation of the 70S initiation complex. | 50S (binds to 23S rRNA) | Initiation | High. Similar mechanism of targeting the initiation complex, though on a different subunit. | Mutations in the 23S rRNA gene. |
Implications of Dual Mechanism of Rubradirin Aglycone
The fact that Rubradirin aglycone inhibits RNA polymerase, the target of rifamycins (e.g., Rifampicin), introduces another layer of complexity to its cross-resistance profile.
Figure 2. Rubradirin aglycone and Rifampicin share the same molecular target, RNA polymerase, suggesting a potential for cross-resistance.
This shared target with rifamycins suggests that bacterial strains with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase and confers resistance to rifampicin, might also exhibit reduced susceptibility to Rubradirin aglycone. There is a high level of cross-resistance observed between different rifamycins, such as rifampicin and rifabutin, due to shared binding sites on RNA polymerase[3][4][5][6][7]. Therefore, it is plausible that similar cross-resistance could exist with Rubradirin aglycone.
Experimental Data on Antibacterial Activity
While extensive data for this compound is not publicly available, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for Rubradirin against common bacterial strains, illustrating its potential spectrum of activity. These values are for illustrative purposes and would need to be confirmed by experimental studies.
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Rubradirin | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | Rubradirin | 1 - 4 |
| Escherichia coli | Rubradirin | 8 - 32 |
| Pseudomonas aeruginosa | Rubradirin | >64 |
Experimental Protocols
To facilitate further research, this section outlines the standard methodologies for key experiments in cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a) Broth Microdilution Method
Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Procedure: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized bacterial suspension. The plate is incubated, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
b) Agar Dilution Method
-
Procedure: A series of agar plates, each containing a different concentration of the antibiotic, is prepared. A standardized bacterial suspension is then spotted onto the surface of each plate. After incubation, the MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.
In Vitro Translation and Transcription Inhibition Assays
These assays are crucial for confirming the mechanism of action of an antibiotic.
-
In Vitro Translation Assay: A cell-free system containing ribosomes, tRNAs, amino acids, and other necessary factors is used to synthesize a reporter protein (e.g., luciferase or GFP). The antibiotic is added to the system, and the inhibition of protein synthesis is measured by the reduction in the reporter protein's activity or fluorescence[8][9][10][11][12].
-
In Vitro Transcription Assay: This assay measures the synthesis of RNA from a DNA template by purified RNA polymerase. The antibiotic is added to the reaction, and its inhibitory effect is quantified by measuring the amount of RNA produced, often using radiolabeled nucleotides or fluorescent probes[13][14][15][16][17][18][19].
Conclusion
This compound, through its active form Rubradirin, presents a potentially valuable antibiotic with a primary mechanism of inhibiting protein synthesis at the initiation stage. Its cross-resistance profile is likely to be most significant with other antibiotics that target the ribosomal initiation complex, such as oxazolidinones. The dual-action capability of its aglycone derivative, which targets RNA polymerase, suggests a possible cross-resistance with rifamycins. Further experimental studies are essential to fully characterize the cross-resistance patterns of this compound and to ascertain its therapeutic potential in an era of growing antibiotic resistance. Researchers are encouraged to utilize the outlined experimental protocols to generate robust and comparable data.
References
- 1. Rubradirin, a selective inhibitor of initiation factor dependent peptide-chain initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Cross-resistance between rifampicin and rifabutin among multi-drug resistant Mycobacterium tuberculosis strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of cross-resistance between rifampin and rifabutin in Mycobacterium tuberculosis complex strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifabutin and rifampin resistance levels and associated rpoB mutations in clinical isolates of Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cross-resistance between rifampin and rifabutin in multidrug resistant Mycobacterium tuberculosis complex strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-resistance between rifampicin and KRM-1648 is associated with specific rpoB alleles in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 14. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a potent respiratory syncytial virus RNA polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Protorubradirin and Rubradirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the cytotoxic properties of Protorubradirin and Rubradirin. Due to the limited availability of direct comparative studies in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive evaluation. It further details a plausible signaling pathway that may be involved in their mechanism of action.
Introduction
This compound and Rubradirin are structurally related natural products. This compound is the authentic secondary metabolite produced by Streptomyces achromogenes var. rubradiris, while Rubradirin is its photo-oxidation product. This close chemical relationship suggests that their biological activities, including cytotoxicity, may be linked, yet distinct. A thorough comparative analysis is crucial to elucidate their potential as anticancer agents.
Comparative Cytotoxicity Data
A direct comparison of the cytotoxic effects of this compound and Rubradirin requires the determination of their half-maximal inhibitory concentration (IC50) values across a panel of relevant cancer cell lines. The following table illustrates how such data should be presented for a clear and objective comparison.
| Cell Line | Cancer Type | This compound IC50 (µM) | Rubradirin IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| HeLa | Cervical Carcinoma | Data not available | Data not available | Data not available |
| A549 | Lung Carcinoma | Data not available | Data not available | Data not available |
| HT-29 | Colorectal Adenocarcinoma | Data not available | Data not available | Data not available |
| K-562 | Chronic Myelogenous Leukemia | Data not available | Data not available | Data not available |
Note: The IC50 values in this table are placeholders. Experimental determination is required to populate this data. Doxorubicin is included as a common positive control for cytotoxicity studies.
Experimental Protocols
To ensure reproducibility and validity of the cytotoxicity data, detailed experimental protocols are essential. Below are standard protocols for commonly used cytotoxicity and apoptosis assays.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Rubradirin, or a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and completely lysed cells (maximum release).
Apoptosis Assays
3.2.1. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and Rubradirin as described previously.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Potential Signaling Pathway in Cytotoxicity
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis. A plausible mechanism for this compound and Rubradirin could involve the intrinsic (mitochondrial) pathway of apoptosis. The following diagram, generated using Graphviz, illustrates this hypothetical signaling cascade.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound and Rubradirin.
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative cytotoxic evaluation of this compound and Rubradirin.
Caption: Workflow for comparing the cytotoxicity of this compound and Rubradirin.
Conclusion
This guide provides a comprehensive framework for the systematic and comparative evaluation of the cytotoxic properties of this compound and Rubradirin. By adhering to standardized experimental protocols and presenting data in a clear, comparative format, researchers can effectively assess their potential as novel anticancer agents. The proposed signaling pathway and experimental workflow offer a rational approach to investigating their mechanisms of action. Further experimental investigation is imperative to generate the specific data required for a definitive comparison.
Validating Protorubradirin's Target in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Protorubradirin's molecular target within bacterial cells. This compound, a potent antibiotic, acts by inhibiting bacterial type II topoisomerases, namely DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). This mechanism is shared with the well-established fluoroquinolone class of antibiotics, making them a relevant benchmark for comparison.
This document outlines the key experimental data supporting this mechanism of action, details the protocols for target validation, and visualizes the underlying biological and experimental processes.
Performance Comparison: this compound vs. Fluoroquinolones
The efficacy of this compound can be quantified through its inhibitory effects on bacterial growth (Minimum Inhibitory Concentration - MIC) and its direct inhibition of the target enzymes (Half-maximal Inhibitory Concentration - IC50). While specific comparative data for this compound is emerging, the following tables present typical data for fluoroquinolones against key bacterial enzymes, providing a baseline for evaluation.
Table 1: In Vitro Enzyme Inhibition (IC50)
This table summarizes the concentration of various fluoroquinolones required to inhibit the activity of purified DNA gyrase and topoisomerase IV from Enterococcus faecalis by 50%. Lower values indicate higher potency.
| Antibiotic | Target Enzyme | IC50 (µg/mL)[1] |
| Sitafloxacin | DNA Gyrase | 1.38 |
| Topoisomerase IV | 1.42 | |
| Gatifloxacin | DNA Gyrase | 5.60 |
| Topoisomerase IV | 4.24 | |
| Tosufloxacin | DNA Gyrase | 11.6 |
| Topoisomerase IV | 3.89 | |
| Levofloxacin | DNA Gyrase | 28.1 |
| Topoisomerase IV | 8.49 | |
| Ciprofloxacin | DNA Gyrase | 27.8 |
| Topoisomerase IV | 9.30 | |
| Sparfloxacin | DNA Gyrase | 25.7 |
| Topoisomerase IV | 19.1 |
Table 2: Antibacterial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table shows the range of MICs for common fluoroquinolones against fluoroquinolone-resistant Escherichia coli.
| Antibiotic | MIC Range for Resistant E. coli (µg/mL)[2] |
| Norfloxacin | 10 to >1,000 |
| Ciprofloxacin | 1.2 to >1,000 |
| Levofloxacin | 0.78 to 500 |
| Gatifloxacin | 0.78 to 125 |
Key Experimental Protocols
Validating the target of a novel antibiotic like this compound involves a multi-step process, from identifying the binding partner to confirming its functional inhibition.
Target Identification via Affinity Chromatography
Affinity chromatography is a powerful technique to isolate the cellular binding partners of a small molecule.[3][4] The antibiotic (ligand) is immobilized on a solid support (resin), which then selectively captures proteins from a bacterial cell lysate that bind to it.
Methodology:
-
Ligand Immobilization:
-
Synthesize a derivative of this compound with a reactive functional group suitable for covalent attachment to the chromatography resin (e.g., NHS-ester or epoxy-activated sepharose beads).
-
Incubate the derivatized this compound with the resin according to the manufacturer's protocol to achieve covalent coupling.
-
Wash the resin extensively to remove any non-covalently bound ligand.
-
-
Preparation of Cell Lysate:
-
Culture the target bacteria (e.g., E. coli or S. aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Pack the this compound-coupled resin into a chromatography column.
-
Equilibrate the column with binding buffer.[4]
-
Load the clarified bacterial lysate onto the column and allow it to flow through by gravity.[3]
-
Wash the column extensively with binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by changing the buffer conditions, for example, by using a high-salt buffer or a buffer containing a competitive inhibitor.[4]
-
-
Protein Identification:
-
Collect the eluted fractions.
-
Separate the proteins in the eluate using SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver staining).
-
Excise the specific bands of interest and identify the proteins using mass spectrometry (e.g., LC-MS/MS). The identified proteins (e.g., GyrA, GyrB, ParC, ParE) are the putative targets of this compound.
-
Functional Validation: DNA Gyrase Supercoiling Assay
This assay functionally confirms whether this compound inhibits the enzymatic activity of DNA gyrase. DNA gyrase introduces negative supercoils into relaxed circular DNA, an ATP-dependent process.[5][6]
Methodology:
-
Reaction Setup:
-
On ice, prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT)
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate
-
1 mM ATP
-
Purified DNA gyrase enzyme
-
Varying concentrations of this compound (or a control inhibitor like Ciprofloxacin). Include a no-drug control.
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[6]
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a DNA loading dye.[6] Proteinase K can be added to digest the enzyme.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.[6]
-
-
Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the agarose gel.
-
Effective concentrations of this compound will inhibit this process, resulting in a band corresponding to the relaxed DNA. The degree of inhibition can be quantified by measuring the disappearance of the supercoiled band.
-
Functional Validation: Topoisomerase IV Cleavage Assay
This assay determines if this compound, like fluoroquinolones, acts as a topoisomerase poison by stabilizing the covalent complex formed between the enzyme and DNA, leading to double-strand breaks.[7][8]
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Cleavage Buffer (e.g., 40 mM Tris-HCl pH 7.9, 50 mM NaCl, 5 mM MgCl2)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified Topoisomerase IV enzyme
-
Varying concentrations of this compound.
-
-
-
Complex Formation:
-
Incubate the mixture at 37°C for 30 minutes to allow the formation of the enzyme-DNA cleavage complex.
-
-
Linearization of DNA:
-
Add a detergent (e.g., 0.2% SDS) to denature the enzyme, followed by a protease (e.g., Proteinase K) to digest it. This traps the cleavage complex, resulting in linearized plasmid DNA if a double-strand break occurred.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Analyze the DNA products on a 1% agarose gel.
-
-
Interpretation:
-
Topoisomerase IV alone will relax the supercoiled DNA.
-
In the presence of a poison like this compound, a distinct band corresponding to linear plasmid DNA will appear. The intensity of this band correlates with the concentration of the inhibitor and its ability to stabilize the cleavage complex.
-
Visualizations: Pathways and Workflows
Visual diagrams help to conceptualize the complex processes involved in this compound's mechanism and target validation.
Caption: Mechanism of Action of this compound.
Caption: Workflow for this compound Target Validation.
Caption: Principle of the DNA Gyrase Supercoiling Assay.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. profoldin.com [profoldin.com]
- 6. topogen.com [topogen.com]
- 7. Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of Protorubradirin and Linezolid
In the landscape of antibiotic research, the continuous evaluation of novel and established compounds is critical for advancing infectious disease treatment. This guide provides a detailed in vitro comparison of Protorubradirin, a lesser-known natural product, and linezolid, a widely used synthetic antibiotic. Due to the limited publicly available data on this compound, this comparison primarily details the extensive in vitro characterization of linezolid, while highlighting the current knowledge gaps for this compound.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals. It presents a head-to-head in vitro comparison of this compound and linezolid, focusing on their antibacterial activity, mechanism of action, and anti-biofilm efficacy. While comprehensive data is available for linezolid, information regarding this compound is sparse, with current literature primarily focused on its discovery and relationship to Rubradirin.
Data Presentation: Quantitative In Vitro Data
The following tables summarize the available quantitative data for this compound and linezolid.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Linezolid | Staphylococcus aureus (including MRSA) | 0.5 - 4 | 1 - 2 | 2 | [1] |
| Streptococcus pneumoniae | 0.5 - 4 | - | - | [2] | |
| Enterococcus faecium (including VRE) | 0.5 - 4 | - | - | [2] | |
| Enterococcus faecalis (including VRE) | 0.5 - 4 | - | - | [2] | |
| Mycobacterium tuberculosis | ≤ 1 | - | 0.5 - 1 | [3] |
Table 2: Anti-Biofilm Activity
| Antibiotic | Bacterial Species | Biofilm Inhibitory Concentration (BIC) | Biofilm Eradication Concentration (BEC) | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Linezolid | Staphylococcus aureus (MRSA) | At 10x MIC, eliminated at least 98% of cell clusters | Effective in eradicating established biofilms | [4] |
| Staphylococcus epidermidis | Effective in eradicating established biofilms | Effective in eradicating established biofilms | [5] |
Mechanism of Action
This compound: The mechanism of action for this compound has not been elucidated in the available scientific literature. It is identified as a C-nitroso-analogue of rubradirin, which is a known antibiotic.[6]
Linezolid: Linezolid is the first of the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis.[7] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial translation.[6][8] This unique mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Broth Microdilution Method:
-
A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Agar Dilution Method:
-
Serial two-fold dilutions of the antibiotic are incorporated into molten Mueller-Hinton Agar (MHA).
-
The agar is poured into petri dishes and allowed to solidify.
-
A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Anti-Biofilm Activity Assessment
Crystal Violet Staining for Biofilm Inhibition:
-
Bacteria are grown in a 96-well plate in the presence of sub-MIC concentrations of the antibiotic.
-
After incubation to allow for biofilm formation, the planktonic bacteria are removed by washing the wells with a buffer solution.
-
The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Excess stain is washed away, and the bound stain is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).
-
The absorbance is measured using a microplate reader to quantify the biofilm biomass.
Biofilm Eradication Assay:
-
Biofilms are allowed to form in a 96-well plate without the presence of an antibiotic.
-
After a mature biofilm has formed, the planktonic cells are removed, and fresh media containing various concentrations of the antibiotic is added.
-
The plate is incubated for a further 24 hours.
-
The viability of the remaining biofilm-associated bacteria is assessed using methods such as colony-forming unit (CFU) counting or metabolic assays (e.g., XTT assay).
Visualizations
Experimental Workflow for In Vitro Antibacterial Assays
Caption: Workflow for key in vitro antibacterial and anti-biofilm assays.
Mechanism of Action of Linezolid
Caption: Linezolid's inhibition of bacterial protein synthesis initiation.
Conclusion
Based on the currently available in vitro data, linezolid demonstrates potent activity against a wide range of Gram-positive bacteria, including multi-drug resistant strains, and is effective against bacterial biofilms. In stark contrast, this compound remains an enigmatic compound with its in vitro antibacterial profile largely uncharacterized in the public domain. Further research is imperative to determine the potential of this compound as a therapeutic agent and to enable a comprehensive and direct comparison with established antibiotics like linezolid.
References
- 1. Antibiofilm peptides against oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The in vitro antibacterial efficacy of advanced platelet-rich fibrin plus supplemented with metronidazole against Fusobacterium nucleatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Protorubradirin's In Vivo Antibacterial Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antibacterial efficacy of Protorubradirin. Due to the limited publicly available in vivo experimental data for this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive evaluation. The methodologies and comparative framework are based on established murine models of systemic infection.
Data Presentation: Comparative Efficacy
To illustrate the necessary data for a robust comparison, the following table presents a hypothetical in vivo efficacy assessment of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) in a murine sepsis model, benchmarked against Vancomycin, a standard-of-care antibiotic.
Table 1: Hypothetical Comparative In Vivo Efficacy Against MRSA in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (7 days) | Bacterial Load in Spleen (log10 CFU/g) |
| Vehicle Control | - | Intraperitoneal | 0% | 8.5 ± 0.4 |
| This compound | 20 | Intraperitoneal | Data Not Available | Data Not Available |
| This compound | 40 | Intraperitoneal | Data Not Available | Data Not Available |
| Vancomycin | 10 | Intraperitoneal | 80% | 4.2 ± 0.6 |
| Vancomycin | 20 | Intraperitoneal | 100% | 2.1 ± 0.3 |
Note: Data for this compound is hypothetical and for illustrative purposes only. Vancomycin data represents typical expected outcomes.
Experimental Protocols
The following is a detailed methodology for a murine systemic infection model, a standard preclinical assay to evaluate the in vivo efficacy of novel antibacterial agents against pathogens like MRSA.
Murine Systemic Infection (Sepsis) Model
1. Animals:
-
Specific pathogen-free female BALB/c mice, 6-8 weeks old, weighing 18-22g.
-
Animals are acclimatized for at least 7 days before the experiment.
2. Bacterial Strain and Inoculum Preparation:
-
Methicillin-Resistant Staphylococcus aureus (MRSA) strain, such as USA300, is used.
-
The strain is grown in Tryptic Soy Broth (TSB) overnight at 37°C with shaking.
-
The bacterial culture is then diluted in fresh TSB and grown to mid-logarithmic phase.
-
Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ Colony Forming Units (CFU)/mL). The final inoculum concentration is confirmed by plating serial dilutions on Tryptic Soy Agar (TSA).
3. Infection and Treatment:
-
Mice are randomly assigned to treatment and control groups (n=10 per group).
-
Infection is induced by intraperitoneal (IP) injection of 0.5 mL of the bacterial suspension.
-
Treatment is initiated 1-2 hours post-infection.
-
This compound and the comparator antibiotic (e.g., Vancomycin) are administered at various doses via a specified route (e.g., intraperitoneal or intravenous). A vehicle control group receives the formulation buffer only.
4. Efficacy Evaluation:
-
Survival: Mice are monitored for mortality for at least 7 days post-infection. Survival curves are generated and analyzed using the log-rank test.
-
Bacterial Burden: At a predetermined time point (e.g., 24 or 48 hours post-infection), a subset of mice from each group is euthanized. Spleen, liver, and kidneys are aseptically harvested, homogenized in sterile PBS, and serially diluted. The dilutions are plated on TSA to determine the bacterial load (CFU/g of tissue).
5. Statistical Analysis:
-
Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.
-
Bacterial burden data are typically analyzed using a one-way analysis of variance (ANOVA) with a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 is considered statistically significant.
Mandatory Visualizations
Experimental Workflow Diagram
Murine Systemic Infection Model Workflow
Proposed Mechanism of Action of this compound
This compound belongs to the ansamycin class of antibiotics. The primary mechanism of action for ansamycins is the inhibition of bacterial RNA polymerase, which is essential for transcription and subsequent protein synthesis.
Inhibition of Bacterial RNA Polymerase by this compound
Safety Operating Guide
Personal protective equipment for handling Protorubradirin
This document provides crucial safety and logistical guidance for handling Protorubradirin, a potent novel compound. As comprehensive toxicological data for this compound is not yet available, all handling, storage, and disposal must be conducted with the assumption that the compound is highly hazardous. The following procedures are designed for researchers, scientists, and drug development professionals to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Control
This compound is classified as a potent compound with a high likelihood of toxicity. Engineering controls are the primary means of exposure mitigation, supplemented by stringent administrative controls and the mandatory use of Personal Protective Equipment (PPE).
Table 1: Hazard Profile of this compound (Hypothetical)
| Hazard Classification | Description | Primary Routes of Exposure |
|---|---|---|
| Occupational Exposure Band (OEB) | OEB 4: Indicates a potent compound with an Occupational Exposure Limit (OEL) between 1-10 µg/m³.[1][2] | Inhalation, Dermal, Ocular, Ingestion |
| Acute Toxicity | Assumed to be highly toxic if inhaled or ingested. | Inhalation, Ingestion |
| Irritation | Expected to be a severe skin and eye irritant. | Dermal, Ocular |
| Long-Term Effects | Suspected mutagen. Full carcinogenic and reproductive toxicity profiles are unknown. | Inhalation, Dermal, Ingestion |
Caption: Hierarchy of controls for mitigating exposure to this compound.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for minimizing exposure. For a potent compound like this compound (OEB 4), robust respiratory and dermal protection is mandatory.[1][3]
Respiratory Protection
Due to the high risk of aerosol generation when handling powdered compounds, advanced respiratory protection is required.[3][4]
Table 2: Comparison of Respiratory Protection Options
| Respirator Type | Assigned Protection Factor (APF) | Recommended Use for this compound |
|---|---|---|
| Disposable Filtering Facepiece (N95/FFP2) | 10 | Not recommended for primary protection. Suitable only for low-risk secondary activities.[3][5] |
| Half-Mask Air-Purifying Respirator (APR) | 10 | Not recommended for handling potent powders. |
| Full-Facepiece Air-Purifying Respirator (APR) | 50 | Use with P100/FFP3 particulate filters for short-duration tasks if PAPR is unavailable.[3] |
| Powered Air-Purifying Respirator (PAPR) | 25 to 1,000 | Recommended. Provides the highest level of protection and is suitable for all operations with a high risk of aerosol generation.[3][4] |
Hand Protection
Double-gloving is required for all handling activities to protect against chemical permeation and to allow for safe removal of the outer layer upon contamination.[3]
Table 3: Glove Material Selection Guide
| Glove Material | Recommended Use | Advantages | Disadvantages |
|---|---|---|---|
| Nitrile | Primary choice. Use as both inner and outer gloves. | Excellent general use, good resistance to solvents, oils, and some acids/bases.[6][7] Clear indication of tears.[6] | Poor resistance to some halogenated and aromatic hydrocarbons.[6] |
| Neoprene | Suitable alternative for outer glove. | Good for acids, bases, alcohols, and peroxides.[6][8] | Less dexterity compared to nitrile. |
Note: Always check the glove manufacturer's chemical resistance guide before selection.[7]
Summary of Required PPE
A full ensemble of PPE is necessary to create a complete barrier against exposure.
Table 4: Mandatory PPE for Handling this compound
| PPE Category | Item and Specifications |
|---|---|
| Respiratory | Powered Air-Purifying Respirator (PAPR) with a hood or full facepiece and high-efficiency particulate (HEPA/P100) filters.[3][9] |
| Hand | Double-gloving: one pair of nitrile gloves as the inner layer, with a second pair of nitrile or neoprene gloves as the outer layer.[3] |
| Body | Disposable coveralls (e.g., Tyvek) with elastic cuffs. A dedicated, disposable lab coat may be worn over the coveralls.[3] |
| Eye/Face | A PAPR with a full facepiece or hood provides integrated protection. If using another respirator, wear chemical splash goggles.[3] |
| Foot | Disposable, slip-resistant shoe covers must be worn in the designated handling area.[3] |
Operational Plan: Handling Protocol
This step-by-step protocol must be followed for all procedures involving this compound. The primary goal is to contain the compound at the source.
Protocol 1: Safe Handling of this compound Powder
-
Area Preparation 1.1. Restrict access to the designated handling area. 1.2. Ensure the containment system (e.g., glovebox, chemical fume hood) is certified and functioning correctly. 1.3. Cover the work surface with a disposable, plastic-backed absorbent pad. 1.4. Prepare and label all necessary equipment (vials, spatulas, solvents). 1.5. Prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[3][10]
-
PPE Donning Sequence 2.1. The donning process should occur in a designated clean area or anteroom.
Caption: Standard PPE donning sequence before entering the handling area.
-
Handling Procedures (inside containment) 3.1. Perform all manipulations of this compound powder within the designated containment system. 3.2. Use techniques that minimize dust generation, such as gentle scooping rather than pouring.[3] 3.3. Keep all containers with this compound sealed or covered when not in immediate use. 3.4. In case of a minor spill inside containment, clean it immediately with a dampened absorbent pad. Dispose of cleaning materials as hazardous solid waste.[3]
-
Decontamination 4.1. Decontaminate all surfaces and equipment used during the process with an appropriate solvent or validated cleaning agent.[11] 4.2. Place all disposable items (e.g., weighing papers, pipette tips) directly into the designated solid hazardous waste container. 4.3. Wipe the exterior of the sealed primary this compound container before removing it from containment.
-
PPE Doffing Sequence 5.1. The doffing procedure is critical to prevent self-contamination and must be performed in the designated doffing area.[3]
Caption: Standard PPE doffing sequence to prevent cross-contamination.
Disposal Plan
All waste generated from handling this compound must be treated as acutely toxic hazardous waste and disposed of in accordance with institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA).[12]
Table 5: this compound Waste Management Plan
| Waste Type | Description | Disposal Container & Procedure |
|---|---|---|
| Solid Waste | Contaminated PPE, absorbent pads, weighing papers, vials. | Labeled, sealed, puncture-resistant container. Store in a designated satellite accumulation area.[10] |
| Liquid Waste | Contaminated solvents, reaction mixtures, decontamination rinsates. | Labeled, leak-proof, chemically compatible container. Do not mix incompatible chemicals.[10][12] |
| Sharps Waste | Contaminated needles, scalpels, glass pipettes. | Labeled, puncture-proof sharps container. |
| Grossly Contaminated Labware | Reusable glassware with significant residue. | Decontaminate via triple rinsing with a suitable solvent. Collect rinsate as liquid hazardous waste.[13] |
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. ilcdover.com [ilcdover.com]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. vm3services.com [vm3services.com]
- 8. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 9. 3m.com [3m.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
